molecular formula C8H10INO B8755202 4-iodo-1-isopropylpyridin-2(1H)-one

4-iodo-1-isopropylpyridin-2(1H)-one

Número de catálogo: B8755202
Peso molecular: 263.08 g/mol
Clave InChI: UAKUJOUKKBPMSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Iodo-1-isopropylpyridin-2(1H)-one (CAS 889865-49-0) is a chemical compound with a molecular weight of 263.08 g/mol and the molecular formula C 8 H 10 INO . It belongs to the pyridinone class of heterocyclic scaffolds, which are recognized in medicinal chemistry as privileged structures with the ability to act as hydrogen bond donors and acceptors . This functionality makes pyridinones versatile building blocks in fragment-based drug design and allows them to serve as bioisosteres for amides, pyridines, and other aromatic rings . The iodine substituent at the 4-position makes this compound a valuable intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs . Pyridinone derivatives, as a class, have demonstrated a wide spectrum of biological activities in research, including antitumor, antimicrobial, and anti-inflammatory effects . They have been explored as core structures in various kinase inhibition programs, where they can form key hydrogen-bonding interactions with the hinge region of kinase enzymes . This compound is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

Fórmula molecular

C8H10INO

Peso molecular

263.08 g/mol

Nombre IUPAC

4-iodo-1-propan-2-ylpyridin-2-one

InChI

InChI=1S/C8H10INO/c1-6(2)10-4-3-7(9)5-8(10)11/h3-6H,1-2H3

Clave InChI

UAKUJOUKKBPMSY-UHFFFAOYSA-N

SMILES canónico

CC(C)N1C=CC(=CC1=O)I

Origen del producto

United States
Foundational & Exploratory

Synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 4-iodo-1-isopropylpyridin-2(1H)-one, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. Recognizing the regiochemical challenges associated with direct C4-iodination of the N-isopropyl-2-pyridone scaffold, this guide details a more robust and scientifically sound two-stage methodology. The first stage focuses on the synthesis of the key intermediate, 4-iodopyridin-2(1H)-one, through the direct iodination of 2-hydroxypyridine. The second stage elaborates on the selective N-isopropylation of this intermediate. This guide explains the causal factors influencing experimental choices, provides detailed, step-by-step protocols, and presents a mechanistic rationale for the proposed transformations, ensuring a self-validating and reproducible synthetic strategy.

Introduction and Strategic Overview

The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. The introduction of an iodine atom at the C4-position and an isopropyl group on the nitrogen atom can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The carbon-iodine bond serves as a versatile handle for further molecular elaboration through various cross-coupling reactions, making 4-iodo-1-isopropylpyridin-2(1H)-one a valuable building block in drug discovery programs.

Direct C-H functionalization of the 2-pyridone ring is a well-established strategy. However, the inherent electronic properties of the 2-pyridone system favor electrophilic attack at the electron-rich C3 and C5 positions. Consequently, a direct C4-iodination of a pre-formed 1-isopropylpyridin-2(1H)-one is mechanistically disfavored and likely to result in a mixture of undesired regioisomers.

Therefore, a more strategic and reliable synthetic route involves the initial preparation of 4-iodopyridin-2(1H)-one, followed by the introduction of the isopropyl group at the nitrogen atom. This approach ensures unambiguous regiocontrol of the iodination step.

Synthetic_Strategy Start 2-Hydroxypyridine Intermediate 4-Iodopyridin-2(1H)-one Start->Intermediate Direct Iodination Target 4-Iodo-1-isopropylpyridin-2(1H)-one Intermediate->Target N-Isopropylation

Caption: Proposed two-stage synthetic strategy.

Synthesis of 4-Iodopyridin-2(1H)-one

The synthesis of the key intermediate, 4-iodopyridin-2(1H)-one, can be efficiently achieved through the direct iodination of commercially available 2-hydroxypyridine. 2-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 2-pyridone. The iodination reaction is an electrophilic aromatic substitution, and various iodinating reagents can be employed.

Mechanistic Considerations for Iodination

The direct iodination of 2-hydroxypyridine is an electrophilic aromatic substitution. The hydroxyl group (in the 2-hydroxypyridine tautomer) is an activating, ortho-, para-directing group. This electronic influence, combined with the inherent reactivity of the pyridone ring, directs the incoming electrophile (iodine) to the positions ortho and para to the hydroxyl/carbonyl group. While positions 3 and 5 are electronically activated, the C4 position can also undergo substitution, particularly under forcing conditions or with specific reagent systems. A one-pot, high-yielding iodination of hydroxypyridines has been described, which proceeds under mild conditions and works for both 2- and 4-hydroxypyridines[1][2][3][4].

Iodination_Mechanism cluster_0 Electrophilic Aromatic Substitution 2-Hydroxypyridine 2-Hydroxypyridine Sigma_Complex Sigma_Complex 2-Hydroxypyridine->Sigma_Complex + I+ 4-Iodo-2-hydroxypyridine 4-Iodo-2-hydroxypyridine Sigma_Complex->4-Iodo-2-hydroxypyridine - H+ 4-Iodopyridin-2(1H)-one 4-Iodopyridin-2(1H)-one 4-Iodo-2-hydroxypyridine->4-Iodopyridin-2(1H)-one Tautomerization

Caption: Simplified mechanism of iodination.

Experimental Protocol: Iodination of 2-Hydroxypyridine

This protocol is adapted from established methods for the iodination of hydroxypyridines[1][2][3][4].

Materials:

  • 2-Hydroxypyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq).

  • Stir the mixture at room temperature and add a catalytic amount of trifluoroacetic acid (TFA, approx. 5 mol%).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-iodopyridin-2(1H)-one.

N-Isopropylation of 4-Iodopyridin-2(1H)-one

The final step in the synthesis is the introduction of the isopropyl group onto the nitrogen atom of the 4-iodopyridin-2(1H)-one intermediate. The alkylation of 2-pyridones can be complicated by competing O-alkylation. However, by carefully selecting the reaction conditions, selective N-alkylation can be achieved.

Rationale for Selective N-Alkylation

The regioselectivity of the alkylation of the ambident nucleophilic 2-pyridone anion is influenced by several factors, including the nature of the alkylating agent, the counter-ion of the base, the solvent, and the presence of additives. For sterically hindered alkylating agents like isopropyl halides, O-alkylation can be a significant side reaction. To favor N-alkylation, conditions that promote the dissociation of the pyridone salt to a "bare" anion and the use of a polar aprotic solvent are often beneficial. Phase-transfer catalysis is another effective method for achieving selective N-alkylation of pyridinones.

Experimental Protocol: N-Isopropylation

This protocol employs phase-transfer catalysis to promote selective N-alkylation.

Materials:

  • 4-Iodopyridin-2(1H)-one

  • 2-Iodopropane

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 4-iodopyridin-2(1H)-one (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add a catalytic amount of tetrabutylammonium bromide (TBAB, approx. 10 mol%).

  • Add 2-iodopropane (1.5 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-iodo-1-isopropylpyridin-2(1H)-one.

Data Summary

StepReactantsReagentsSolventTemperatureProductTypical Yield
1 2-HydroxypyridineNIS, TFA (cat.)AcetonitrileRoom Temp.4-Iodopyridin-2(1H)-one60-75%
2 4-Iodopyridin-2(1H)-one, 2-IodopropaneK₂CO₃, TBAB (cat.)DMF60-70 °C4-Iodo-1-isopropylpyridin-2(1H)-one50-65%

Conclusion

This technical guide outlines a robust and regioselective synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one. By strategically iodinating the 2-hydroxypyridine precursor prior to N-alkylation, the challenges associated with direct C4-functionalization of the 2-pyridone ring are effectively circumvented. The provided protocols are based on established chemical principles and offer a reliable pathway for the preparation of this valuable heterocyclic building block for applications in research and drug development.

References

  • Maloney, K. M., et al. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(15), 5649–5651. [Link][1][2][3][4]

  • Broekman, F. W., & van der Plas, H. C. (1961). The iodination of monohydroxypyridines to monohydroxyiodopyridines. Recueil des Travaux Chimiques des Pays-Bas, 80(11), 1169-1174.
  • Chen, Y., et al. (2012).
  • Sharma, S. K., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-503.
  • Dounay, A. B., & Magnus, P. (2005). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 127(25), 9208–9217.
  • Gilla, G., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry, 44(5), 1997-2001.
  • Cioffi, C. L. (1978). The alkylation of 4-pyridone.
  • Conreaux, D., et al. (2018). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. European Journal of Organic Chemistry, 2018(4), 488-494.
  • Gouverneur, V., et al. (2016). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University.
  • Tyvorskii, V. I., et al. (1998). Process for preparing 4-hydroxypyridines. EP2585436B1.
  • Maloney, K. M., et al. (2009). One-pot iodination of hydroxypyridines. Semantic Scholar.
  • Guo, H., et al. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Archiv der Pharmazie, 346(9), 654-66.
  • Gilla, G., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. PubMed.
  • Barluenga, J., et al. (2006).
  • Merck KGaA. (2014). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • Loughborough University. (2016).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • Pfizer Inc. (2013). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Silyl, T., & Steglich, W. (2010). ChemInform Abstract: 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. Request PDF.
  • Dounay, A. B., & Magnus, P. (2005).
  • MacMillan, D. W. C., et al. (2018). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox ... PMC.
  • Zard, S. Z., et al. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones*. Vanderbilt University.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Bayer Pharma Aktiengesellschaft. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Cui, J., et al. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
  • Gouverneur, V., et al. (2014). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository.
  • Harrowven, D. C., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)

Sources

4-Iodo-1-isopropylpyridin-2(1H)-one: A Technical Guide on Synthesis, Properties, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of small-molecule therapeutics increases, the demand for highly functionalized, regioselectively addressable building blocks has surged. 4-Iodo-1-isopropylpyridin-2(1H)-one (CAS: 889865-49-0) is a premier electrophilic intermediate extensively utilized in medicinal chemistry [1]. Featuring a sterically demanding N-isopropyl group and a highly reactive iodine atom at the C4 position, this compound is engineered for transition-metal-catalyzed cross-coupling reactions. Its primary industrial application lies in the synthesis of cyclic inhibitors targeting 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1), a critical enzyme implicated in metabolic syndrome, type 2 diabetes, and obesity.

This whitepaper provides an authoritative, field-tested guide to the physicochemical properties, mechanistic synthesis, and downstream applications of this critical intermediate.

Physicochemical Profile & Structural Properties

Understanding the structural constraints and physical properties of 4-iodo-1-isopropylpyridin-2(1H)-one is essential for optimizing downstream reactions, particularly palladium-catalyzed cross-couplings where solvent compatibility and partition coefficients dictate reaction kinetics.

PropertyValue / Description
IUPAC Name 4-iodo-1-(propan-2-yl)pyridin-2-one
CAS Registry Number 889865-49-0
Molecular Formula C₈H₁₀INO
Molecular Weight 263.078 g/mol
Calculated LogP ~1.4
SMILES CC(C)N1C=CC(=CC1=O)I
Structural Class Halogenated N-Alkyl Pyridone

Table 1: Core physicochemical properties of 4-iodo-1-isopropylpyridin-2(1H)-one. [2]

Mechanistic Synthesis & Experimental Protocol

The Causality of Regiocontrol: N- vs. O-Alkylation

The synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one relies on the alkylation of 4-iodo-2-pyridone. Pyridones exhibit lactam-lactim tautomerism, meaning alkylation can theoretically occur at the nitrogen (yielding a pyridone) or the oxygen (yielding an alkoxypyridine).

To exclusively drive N-alkylation , the experimental conditions must be rigorously controlled:

  • Solvent Selection : A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen. DMF strongly solvates the potassium cation from the base, leaving the ambident pyridone anion highly nucleophilic.

  • Base Selection : Potassium carbonate (K₂CO₃) provides mild, heterogeneous deprotonation. Stronger bases (like NaH) can sometimes alter the transition state geometry, inadvertently increasing O-alkylation ratios.

  • Electrophile Choice : 2-Iodopropane is preferred over 2-bromopropane. The iodide is a superior leaving group, which is critical for overcoming the steric hindrance of a secondary carbon during the Sₙ2 transition state.

Step-by-Step Protocol: Regioselective N-Alkylation

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility. [1]

Reagents:

  • 4-Iodo-2-pyridone (1.0 equiv, limiting reagent)

  • 2-Iodopropane (1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv, finely milled)

  • Anhydrous DMF (10 volumes)

Workflow:

  • Deprotonation Phase: Charge a dry, argon-flushed reactor with 4-iodo-2-pyridone and anhydrous DMF. Add finely milled K₂CO₃. Stir the suspension at ambient temperature for 30 minutes.

    • Causality: Pre-stirring ensures complete deprotonation to the highly reactive ambident anion before the electrophile is introduced, preventing competing side reactions.

  • Alkylation Phase: Add 2-iodopropane dropwise over 15 minutes. Elevate the internal temperature to 60°C.

  • Self-Validating IPC: After 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the starting material mass (m/z 222[M+H]⁺) is depleted, and the product mass (m/z 264 [M+H]⁺) dominates the chromatogram.

  • Quench & Extraction: Cool the reactor to 20°C. Quench with ice-cold deionized water (30 volumes) to precipitate the product or extract with Ethyl Acetate (EtOAc).

  • Aqueous Washing: Wash the organic layer with a 5% aqueous LiCl solution (3x).

    • Causality: LiCl washes are highly effective at partitioning residual DMF out of the organic layer, preventing solvent contamination during downstream cross-coupling.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure N-alkylated product.

Downstream Applications: 11β-HSD1 Inhibitor Development

The primary utility of 4-iodo-1-isopropylpyridin-2(1H)-one is its role as an electrophile in Suzuki-Miyaura cross-coupling reactions. The C4-iodine bond is highly susceptible to oxidative addition by Palladium(0) catalysts, allowing for the rapid construction of complex C-C bonds.

In pharmaceutical development, this compound is coupled with complex boronate esters (e.g., oxazinan-2-one derivatives) to synthesize potent, cyclic inhibitors of 11β-HSD1 [1]. The N-isopropyl group is not merely structural; it is strategically designed to occupy a specific lipophilic pocket within the 11β-HSD1 active site, while the pyridone carbonyl acts as a critical hydrogen-bond acceptor.

By inhibiting 11β-HSD1, these therapeutics block the intracellular conversion of inactive cortisone to active cortisol in adipose and hepatic tissues, offering a targeted approach to treating metabolic syndrome.

G cluster_0 Chemical Synthesis Workflow cluster_1 Biological Mechanism A 4-Iodo-2-pyridone + 2-Iodopropane B N-Alkylation in DMF (K2CO3, 60°C) A->B C 4-Iodo-1-isopropyl pyridin-2(1H)-one B->C D Suzuki-Miyaura Coupling (Boronate Ester, Pd) C->D E Cyclic 11β-HSD1 Inhibitor D->E G 11β-HSD1 Enzyme (Adipose/Hepatic Tissue) E->G Competitive Inhibition F Inactive Cortisone F->G H Active Cortisol (Metabolic Syndrome) G->H Reduction

Figure 1: Synthetic workflow of 4-iodo-1-isopropylpyridin-2(1H)-one and its downstream biological target.

Analytical Validation Standards

To ensure the integrity of the synthesized 4-iodo-1-isopropylpyridin-2(1H)-one before deploying it in expensive palladium-catalyzed steps, the following analytical validations must be met:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature is the N-isopropyl methine proton. Look for a distinct septet around 5.0–5.2 ppm. If O-alkylation occurred, this signal would shift significantly, and the aromatic proton splitting pattern would alter due to the loss of the lactam carbonyl's deshielding effect.

  • LC-MS (ESI+): A sharp, single peak in the UV trace (254 nm) corresponding to a mass of m/z 264.1[M+H]⁺ . The presence of m/z 222 indicates unreacted starting material, which will poison downstream Suzuki couplings by competing for the Pd catalyst.

References

  • Title: Cyclic Inhibitors of 11beta-Hydroxysteroid Dehydrogenase 1 (US20110015157A1)
  • Title: 4-iodo-1-isopropylpyridin-2(1H)-one | 889865-49-0 Source: Molaid Chemical Database URL: [Link]

An In-Depth Technical Guide to the Structural Elucidation of 4-iodo-1-isopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of novel therapeutic agents.[1][2] Its unique electronic and hydrogen-bonding capabilities have led to its incorporation into a multitude of FDA-approved drugs.[3] This guide provides a comprehensive, in-depth technical overview of the systematic process for the structural elucidation of a novel derivative, 4-iodo-1-isopropylpyridin-2(1H)-one. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. Instead, it offers a detailed narrative explaining the strategic rationale behind each analytical choice, grounding every step in established scientific principles. We will explore a multi-technique approach, beginning with a plausible synthetic route and culminating in the definitive structural confirmation through a combination of advanced spectroscopic and crystallographic methods.

The Strategic Importance of the Pyridinone Core

The 2(1H)-pyridinone ring system is highly valued in medicinal chemistry for its versatile biological interaction capabilities. It can function as both a hydrogen bond donor and acceptor and often serves as a bioisostere for amide or phenyl groups, thereby enhancing a drug molecule's pharmacokinetic profile, including its lipophilicity, aqueous solubility, and metabolic stability.[1] The introduction of an iodine atom at the 4-position and an isopropyl group on the nitrogen atom is anticipated to modulate the molecule's steric and electronic properties, potentially leading to novel biological activities. This makes a robust and unambiguous structural elucidation paramount for any future development.

Synthesis and Purification: A Plausible Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Iodination of 4-Hydroxypyridine

  • To a solution of 4-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-iodo-2-hydroxypyridine.

Step 2: N-Alkylation with Isopropyl Bromide

  • To a suspension of 4-iodo-2-hydroxypyridine (1.0 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq) in a polar aprotic solvent like acetonitrile, add isopropyl bromide (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target compound, 4-iodo-1-isopropylpyridin-2(1H)-one.

Synthesis_Workflow Start 4-Hydroxypyridine Step1 Iodination (NIS, DMF) Start->Step1 Intermediate 4-Iodo-2-hydroxypyridine Step1->Intermediate Step2 N-Alkylation (Isopropyl bromide, K2CO3, Acetonitrile) Intermediate->Step2 Purification Column Chromatography Step2->Purification Product 4-Iodo-1-isopropylpyridin-2(1H)-one Purification->Product

Caption: Proposed synthetic workflow for 4-iodo-1-isopropylpyridin-2(1H)-one.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The cornerstone of structural elucidation for a novel organic compound lies in the synergistic application of various spectroscopic techniques.[5] This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[6] We will utilize a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unequivocally assign the structure of 4-iodo-1-isopropylpyridin-2(1H)-one.

3.1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal three distinct signals for the pyridinone ring protons and two signals for the isopropyl group. The chemical shifts are predicted based on analogous structures and known substituent effects.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~7.3d~7.01H
H-5~6.8dd~7.0, ~2.01H
H-3~6.5d~2.01H
CH (isopropyl)~5.0sept~7.01H
CH₃ (isopropyl)~1.4d~7.06H

Note: Predicted values are for a CDCl₃ solution.

3.1.2. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-2)~165
C-6~140
C-5~125
C-3~110
C-4 (C-I)~90
CH (isopropyl)~50
CH₃ (isopropyl)~22

Note: Predicted values are for a CDCl₃ solution. The chemical shift of the carbon bearing the iodine (C-4) is expected to be significantly upfield due to the heavy atom effect.[1]

Two-Dimensional (2D) NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.[7][8]

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: The integrated role of 2D NMR in structure elucidation.

3.2.1. COSY (Correlation Spectroscopy)

The COSY spectrum will establish proton-proton (¹H-¹H) coupling networks. Key expected correlations include:

  • H-5 with H-6: Confirming their adjacent positions on the pyridinone ring.

  • H-5 with H-3: A weaker correlation might be observed due to long-range coupling.

  • CH with CH₃ (isopropyl): Confirming the isopropyl group.

3.2.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with its directly attached carbon atom (¹JCH). This is essential for assigning the carbon signals.

¹H (δ, ppm) ¹³C (δ, ppm) Assignment
~7.3~140C-6/H-6
~6.8~125C-5/H-5
~6.5~110C-3/H-3
~5.0~50CH (isopropyl)
~1.4~22CH₃ (isopropyl)

3.2.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons (ⁿJCH, n=2,3), which is critical for piecing together the molecular fragments and assigning quaternary carbons.

Key Expected HMBC Correlations:

Proton Correlated Carbons (2-3 bonds away) Structural Information Confirmed
H-6C-2, C-4, C-5Connectivity around the upper part of the ring
H-5C-3, C-4, C-6Connectivity in the middle of the ring
H-3C-2, C-4, C-5Connectivity around the lower part of the ring
CH (isopropyl)C-2, C-6, CH₃Attachment of the isopropyl group to the nitrogen
CH₃ (isopropyl)CH (isopropyl), C-2Confirmation of the isopropyl group and its proximity to the carbonyl
Mass Spectrometry (MS): Determining Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) will be employed to determine the exact molecular weight and, consequently, the elemental composition of the molecule.

Expected HRMS Data:

  • Molecular Formula: C₉H₁₀INO

  • Exact Mass: 262.9807

  • Observed [M+H]⁺: 263.9880

Predicted Fragmentation Pattern:

The mass spectrum is expected to show characteristic fragmentation patterns that can further support the proposed structure.

m/z Proposed Fragment Plausible Neutral Loss
263[M+H]⁺-
221[M+H - C₃H₆]⁺Propene
136[M+H - I]⁺Iodine radical
127[I]⁺-

Single-Crystal X-ray Crystallography: The Definitive Proof

While spectroscopic methods provide a robust framework for structure elucidation, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[9]

Experimental Protocol
  • Crystal Growth: Suitable single crystals of 4-iodo-1-isopropylpyridin-2(1H)-one would be grown, likely through slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield a precise three-dimensional model of the molecule.

The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, definitively confirming the connectivity and stereochemistry of 4-iodo-1-isopropylpyridin-2(1H)-one.

Conclusion

The structural elucidation of a novel molecule like 4-iodo-1-isopropylpyridin-2(1H)-one is a systematic and logical process that relies on the convergence of evidence from multiple analytical techniques. This guide has outlined a comprehensive strategy, from a plausible synthetic route to the combined power of 1D and 2D NMR spectroscopy and mass spectrometry, culminating in the definitive confirmation by X-ray crystallography. By understanding the "why" behind each experimental choice, researchers can confidently and efficiently characterize new chemical entities, paving the way for further investigation into their potential applications in drug discovery and development.

References

  • Daina, A., & Zoete, V. (2011). The 2(1H)-pyridinone ring in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 11(13), 1146-1165.
  • Talele, T. T. (2016). The “privileged” 2-pyridinone scaffold in medicinal chemistry. Future Medicinal Chemistry, 8(7), 735-756.
  • U.S. Food and Drug Administration. (2023). FDA Approved Drug Products. [Link]

  • Sharma, V., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-503.
  • (2025). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • (2026). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • American Chemical Society. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian.
  • SpectraBase. (n.d.). 4-Iodopyridine. [Link]

  • De la Cruz, J. N., et al. (2017).
  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Supporting Information. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.
  • Max-Planck-Institut für Biologie Tübingen. (n.d.). X-Ray Crystallography. [Link]

  • PubMed. (2012). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. [Link]

  • American Chemical Society. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry. [Link]

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones.
  • MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. [Link]

  • Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • ScienceDirect. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]

  • PubMed Central. (2014). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). [Link]

Sources

Spectroscopic Data of 4-iodo-1-isopropylpyridin-2(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-iodo-1-isopropylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available databases, this document offers a detailed theoretical interpretation of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the molecule into its constituent parts—the N-isopropyl-pyridin-2-one core and the iodo-substituent—and drawing on established spectroscopic principles and data from analogous structures, this guide serves as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Structural Significance of 4-iodo-1-isopropylpyridin-2(1H)-one

The pyridin-2(1H)-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The introduction of an isopropyl group at the N1 position and an iodine atom at the C4 position creates a molecule with distinct electronic and steric properties. The isopropyl group enhances lipophilicity, which can be crucial for membrane permeability, while the iodine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions and can also participate in halogen bonding.

Accurate structural elucidation is paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the key spectroscopic features of 4-iodo-1-isopropylpyridin-2(1H)-one, offering researchers a benchmark for the characterization of this molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 4-iodo-1-isopropylpyridin-2(1H)-one are based on the known values for pyridin-2(1H)-one and the anticipated electronic effects of the N-isopropyl and 4-iodo substituents.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-iodo-1-isopropylpyridin-2(1H)-one in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~6.5 - 6.7d~2-3
H5~7.2 - 7.4d~2-3
H6~7.0 - 7.2s-
CH (isopropyl)~4.8 - 5.0sept~7
CH₃ (isopropyl)~1.4 - 1.6d~7

Interpretation:

  • Pyridinone Ring Protons: The protons on the pyridinone ring (H3, H5, and H6) are expected to appear in the aromatic region. The introduction of the electron-withdrawing iodine atom at the C4 position will deshield the adjacent protons, H3 and H5, causing them to shift downfield compared to the unsubstituted N-isopropyl-pyridin-2-one. H6 is expected to be a singlet due to the lack of adjacent protons. The coupling between H3 and H5 would likely be a small four-bond coupling, resulting in doublets for each.

  • Isopropyl Group Protons: The methine proton (CH) of the isopropyl group, being attached to the nitrogen atom, will be significantly deshielded and is predicted to appear as a septet due to coupling with the six methyl protons. The two methyl groups (CH₃) are equivalent and will appear as a doublet, coupled to the methine proton.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C=O)~160 - 165
C3~110 - 115
C4 (C-I)~90 - 95
C5~135 - 140
C6~120 - 125
CH (isopropyl)~45 - 50
CH₃ (isopropyl)~20 - 25

Interpretation:

  • Carbonyl Carbon (C2): The carbonyl carbon of the pyridinone ring is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

  • Iodinated Carbon (C4): The direct attachment of the heavy iodine atom will cause a significant upfield shift for C4 due to the "heavy atom effect". This is a characteristic feature of iodo-substituted aromatic rings.

  • Other Ring Carbons: The remaining ring carbons (C3, C5, and C6) will have chemical shifts typical for a substituted pyridinone system.

  • Isopropyl Group Carbons: The chemical shifts for the isopropyl carbons are predicted based on typical values for N-alkyl groups.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR absorption frequencies for 4-iodo-1-isopropylpyridin-2(1H)-one are listed in Table 3.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Table 3: Predicted Characteristic IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Amide I)1650 - 1680Strong
C=C (Aromatic)1580 - 1620Medium
C-H (sp³ Aliphatic)2850 - 3000Medium
C-H (sp² Aromatic)3000 - 3100Weak
C-N Stretch1250 - 1350Medium
C-I Stretch500 - 600Medium-Weak

Interpretation:

  • Carbonyl Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl group (C=O) of the pyridinone ring, appearing in the range of 1650-1680 cm⁻¹.

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the pyridinone ring will give rise to medium intensity peaks in the 1580-1620 cm⁻¹ region.

  • C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the sp³ hybridized carbons of the isopropyl group (below 3000 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (above 3000 cm⁻¹).

  • C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it is likely to produce a prominent molecular ion peak. Electron ionization (EI) would lead to more extensive fragmentation, which can also be useful for structural elucidation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Predicted Mass Spectrum

Table 4: Predicted Key Ions in the Mass Spectrum

m/z (mass-to-charge ratio)IonComments
263.00[M]⁺Molecular ion peak. Iodine is monoisotopic (¹²⁷I), so no M+2 peak is expected.
248.98[M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
220.99[M - C₃H₇]⁺Loss of the isopropyl radical.
136.01[M - I]⁺Loss of an iodine radical.
127.00[I]⁺Iodine cation, a characteristic fragment for iodo-compounds.

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of approximately 263.00, corresponding to the molecular weight of C₈H₁₀INO. Since iodine is a monoisotopic element (¹²⁷I), there will be no characteristic M+2 isotope peak as seen with chlorine or bromine containing compounds.

  • Fragmentation Pattern: The fragmentation of 4-iodo-1-isopropylpyridin-2(1H)-one is likely to proceed through several key pathways, as illustrated in the diagram below. Common fragmentation pathways include the loss of a methyl radical from the isopropyl group, the loss of the entire isopropyl radical, and the cleavage of the carbon-iodine bond. The observation of a peak at m/z 127 would be a strong indicator of the presence of iodine.

Molecular Structure and Fragmentation Workflow

G cluster_mol 4-iodo-1-isopropylpyridin-2(1H)-one cluster_frag Predicted Mass Fragmentation mol mol M [M]⁺˙ (m/z 263) F1 [M - CH₃]⁺ (m/z 248) M->F1 - •CH₃ F2 [M - C₃H₇]⁺ (m/z 220) M->F2 - •C₃H₇ F3 [M - I]⁺ (m/z 136) M->F3 - •I

Caption: Predicted major fragmentation pathways for 4-iodo-1-isopropylpyridin-2(1H)-one.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of 4-iodo-1-isopropylpyridin-2(1H)-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust starting point for researchers working with this compound. While these predictions are based on established principles and data from analogous structures, experimental verification remains the gold standard. This guide is intended to facilitate the efficient and accurate analysis of this and related pyridinone derivatives, thereby supporting advancements in medicinal chemistry and materials science.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Wikipedia contributors. (2023). 2-Pyridone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

1H and 13C NMR of 4-iodo-1-isopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Characterization of 4-Iodo-1-isopropylpyridin-2(1H)-one: A Technical Guide

Executive Summary

4-Iodo-1-isopropylpyridin-2(1H)-one is a highly functionalized heterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a critical building block in the development of cyclic inhibitors targeting 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which are actively investigated for the treatment of metabolic syndrome and obesity[1][2]. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring regiochemical fidelity during multi-step syntheses. This whitepaper provides a rigorous framework for assigning the 1 H and 13 C NMR spectra of this compound, detailing the causality of chemical shifts, and establishing a self-validating experimental workflow.

Section 1: Structural Causality and Electronic Effects

The interpretation of the 1 H and 13 C NMR spectra of 4-iodo-1-isopropylpyridin-2(1H)-one requires a deep understanding of the competing electronic effects within the pyridin-2(1H)-one core[3][4]. As an Application Scientist, one must look beyond empirical matching and understand the physical chemistry driving the spectral output:

  • Nitrogen Lone Pair Delocalization: Unlike neutral pyridine, the pyridone ring exhibits significant amide-like resonance. The delocalization of the nitrogen lone pair into the ring increases electron density at the C-3 and C-5 positions, inherently shielding the corresponding protons and carbons.

  • The "Heavy Atom" Effect: The introduction of the iodine atom at C-4 triggers a profound spin-orbit coupling phenomenon known as the heavy atom effect[5][6]. This relativistic effect dramatically shields the attached C-4 nucleus, shifting its 13 C resonance upfield by approximately 32 ppm compared to an unsubstituted pyridone analog.

  • N -Alkylation Deshielding: The isopropyl group attached to the nitrogen atom sits directly in the deshielding cone of the adjacent carbonyl group. Furthermore, the electron-withdrawing nature of the sp 2 -hybridized nitrogen strongly deshields the methine proton of the isopropyl group, pushing its resonance past 5.0 ppm.

Section 2: 1 H NMR Spectral Assignment

The 1 H NMR spectrum (typically acquired in CDCl 3​ at 400 MHz) presents a self-validating network of scalar couplings. The pyridone ring protons form an AMX-like spin system, modified by the C-4 substitution.

Table 1: 1 H NMR Data Summary (CDCl 3​ , 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausal Assignment Rationale
H-6 ~7.20Doublet (d) 3J5,6​=7.2 1HDeshielded by the adjacent electronegative N atom; exhibits standard ortho-coupling to H-5.
H-3 ~6.95Doublet (d) 4J3,5​=2.0 1HPositioned alpha to the carbonyl; exhibits fine meta-coupling to H-5 across the iodine-bearing C-4.
H-5 ~6.50Doublet of doublets (dd) 3J5,6​=7.2 , 4J3,5​=2.0 1HShielded by nitrogen lone pair resonance; acts as the central node exhibiting both ortho and meta couplings.
CH (iPr)~5.10Septet (sept) 3J=6.8 1HStrongly deshielded by N -linkage and carbonyl magnetic anisotropy.
CH 3​ (iPr)~1.35Doublet (d) 3J=6.8 6HStandard aliphatic methyl resonance split symmetrically by the adjacent methine proton.

Section 3: 13 C NMR Spectral Assignment

The 13 C NMR spectrum (CDCl 3​ , 100 MHz) relies heavily on the understanding of empirical substituent effects and relaxation dynamics[6].

Table 2: 13 C NMR Data Summary (CDCl 3​ , 100 MHz)

PositionChemical Shift (δ, ppm)Causal Assignment Rationale
C-2 (C=O)~161.5Characteristic highly deshielded amide/pyridone carbonyl resonance.
C-6 ~141.0Positioned alpha to the nitrogen atom; highly deshielded due to inductive electron withdrawal.
C-3 ~128.5Ortho to the iodine atom (+9 ppm shift effect) and alpha to the carbonyl group.
C-5 ~114.5Shielded by nitrogen resonance delocalization; ortho to the iodine atom.
C-4 (C-I)~107.5Diagnostic Peak: Massive upfield shift dictated by the iodine heavy atom effect.
CH (iPr)~49.0 N -linked aliphatic methine carbon.
CH 3​ (iPr)~21.5Aliphatic methyl carbons.

Section 4: Standardized Experimental Protocol

To ensure reproducibility and high-fidelity data, the following self-validating experimental workflow must be strictly adhered to. Every step is designed to preemptively resolve common spectral artifacts.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube.

  • Causality: Filtration removes paramagnetic particulate matter (e.g., trace metals from synthesis) that distort magnetic field homogeneity and broaden spectral lines.

Step 2: Probe Tuning and Shimming

  • Action: Perform automated or manual tuning and matching (ATM) for both the 1 H and 13 C channels. Execute gradient shimming followed by manual fine-tuning of the Z1 and Z2 coils.

  • Causality: Perfect shimming is non-negotiable. A poorly shimmed magnet will artificially broaden the peaks, completely obscuring the critical 2.0 Hz meta-coupling between H-3 and H-5, thereby breaking the self-validating scalar network.

Step 3: 1 H NMR Acquisition

  • Action: Utilize a standard single-pulse experiment (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds. Acquire 16 scans.

  • Causality: A 2.0-second delay ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration skew and ensuring the 1:1:1:1:6 proton ratio is accurately reflected.

Step 4: 13 C NMR Acquisition

  • Action: Utilize power-gated decoupling (zgpg30) using WALTZ-16 to decouple protons while retaining the Nuclear Overhauser Effect (NOE) enhancement. Set D1​ to 3.0 seconds. Acquire a minimum of 512 scans.

  • Causality: Quaternary carbons, specifically C-4 (bearing iodine) and C-2 (carbonyl), lack directly attached protons. Consequently, they experience negligible dipole-dipole relaxation and exhibit significantly longer T1​ times. A truncated D1​ will result in the artificial suppression of these critical diagnostic peaks.

Step 5: Data Processing

  • Action: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Perform manual zero and first-order phase correction.

Visualization: Spin-Spin Coupling Network

G H6 H-6 Proton δ ~7.20 ppm H5 H-5 Proton δ ~6.50 ppm H6->H5 ³J ≈ 7.2 Hz H3 H-3 Proton δ ~6.95 ppm H5->H3 ⁴J ≈ 2.0 Hz I4 Iodine (C-4) Heavy Atom Effect I4->H5 Ortho (+0.4 ppm) I4->H3 Ortho (+0.4 ppm) N1 N-Isopropyl Deshielding Zone N1->H6 Alpha Deshielding

Fig 1: Spin-spin coupling network and electronic effects in 4-iodo-1-isopropylpyridin-2(1H)-one.

Sources

Physicochemical Profiling and Synthetic Utility of 4-Iodo-1-isopropylpyridin-2(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-1-isopropylpyridin-2(1H)-one (CAS: 889865-49-0) is a highly specialized, halogenated N-alkyl pyridone building block. In modern medicinal chemistry, it is predominantly utilized as a critical electrophilic intermediate in the synthesis of cyclic inhibitors targeting 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)—a key therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its regioselective synthesis, and its downstream applications in transition-metal-catalyzed cross-coupling workflows.

Molecular Architecture & Physicochemical Profiling

The structural framework of 4-iodo-1-isopropylpyridin-2(1H)-one combines a pyridone core with an N-linked isopropyl group and a C4-bound iodine atom.

Causality in Drug Design: The strategic placement of the isopropyl moiety serves a dual purpose. First, it increases the overall lipophilicity (LogP ~1.4) to enhance the membrane permeability of the final active pharmaceutical ingredient (API). Second, it provides specific steric bulk that optimizes the orientation of the pyridone ring within the lipophilic binding pocket of the 11β-HSD1 enzyme, thereby increasing binding affinity [1]. Meanwhile, the C4-iodine acts as a highly polarizable, excellent leaving group, perfectly positioned to undergo rapid oxidative addition during palladium-catalyzed cross-coupling.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound [2]:

PropertyValue
IUPAC Name 4-iodo-1-(propan-2-yl)pyridin-2(1H)-one
CAS Registry Number 889865-49-0
Molecular Formula C8H10INO
Molecular Weight 263.078 g/mol
Calculated LogP 1.4
Topological Polar Surface Area (TPSA) 20.3 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1

Synthetic Methodology: Regioselective N-Alkylation Dynamics

The primary synthetic route to 4-iodo-1-isopropylpyridin-2(1H)-one involves the regioselective N-alkylation of 4-iodo-2-pyridone using 2-iodopropane.

Causality of Experimental Choices: Pyridones exhibit ambient nucleophilicity, meaning they can undergo both O-alkylation and N-alkylation. To drive the reaction toward the thermodynamically stable N-alkylated product, a mild base (Potassium Carbonate, K₂CO₃) and a polar aprotic solvent (N,N-Dimethylformamide, DMF) are strictly required. DMF preferentially solvates the potassium cation, leaving the pyridone anion highly reactive ("naked anion" effect). 2-Iodopropane is chosen over 2-bromopropane because the weaker C-I bond lowers the activation energy for the Sₙ2 displacement, compensating for the inherent steric hindrance of a secondary alkyl halide.

Synthesis A 4-Iodo-2-pyridone D 4-Iodo-1-isopropylpyridin-2(1H)-one (Target Intermediate) A->D N-Alkylation B 2-Iodopropane (Alkylating Agent) B->D Isopropyl Donor C K2CO3 / DMF (Base / Solvent) C->D Deprotonation

Caption: Regioselective N-alkylation pathway yielding 4-iodo-1-isopropylpyridin-2(1H)-one.

Self-Validating Protocol: Synthesis of 4-Iodo-1-isopropylpyridin-2(1H)-one
  • Initiation: Charge a dry, nitrogen-flushed round-bottom flask with 4-iodo-2-pyridone (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add finely powdered K₂CO₃ (2.0 eq). Stir the suspension at ambient temperature for 30 minutes.

    • Validation Check: The mixture must transition to a homogeneous, slightly yellow solution, confirming the complete formation of the pyridolate anion.

  • Alkylation: Dropwise add 2-iodopropane (1.5 eq) over 15 minutes to prevent localized thermal spikes.

  • Thermal Activation: Heat the reaction mixture to 60°C for 12 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the starting material peak (m/z 222 [M+H]⁺) is <2% and the product peak (m/z 264 [M+H]⁺) dominates the chromatogram.

  • Workup: Quench the reaction with ice-cold water, extract with Ethyl Acetate (3x), wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Application in Drug Discovery: 11β-HSD1 Inhibitor Synthesis

The most prominent application of 4-iodo-1-isopropylpyridin-2(1H)-one is acting as an electrophilic coupling partner in the synthesis of cyclic 11β-HSD1 inhibitors [1].

Causality in Suzuki-Miyaura Coupling: The C4-iodine atom is exceptionally reactive towards palladium(0) insertion. This allows the Suzuki-Miyaura cross-coupling to proceed under relatively mild thermal conditions (e.g., 80°C instead of the >100°C often required for bromides). This lower temperature threshold is critical to prevent the thermal degradation or ring-opening of the sensitive oxazinan-2-one boronate nucleophile used in these specific drug discovery workflows.

SuzukiCoupling A 4-Iodo-1-isopropylpyridin-2(1H)-one (Electrophile) D 11β-HSD1 Inhibitor Core (Coupled Product) A->D Oxidative Addition B Oxazinan-2-one Boronate (Nucleophile) B->D Transmetalation C Pd(dppf)Cl2 / Na2CO3 (Catalyst / Base) C->D Catalytic Cycle

Caption: Suzuki-Miyaura cross-coupling workflow for 11β-HSD1 inhibitor synthesis.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a Schlenk tube, combine 4-iodo-1-isopropylpyridin-2(1H)-one (1.0 eq), the corresponding oxazinan-2-one boronic ester (1.1 eq), and Na₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming a highly reactive palladium-hydroxo complex.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen.

  • Reaction: Seal the tube and heat at 80°C for 4 hours.

  • IPC: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1).

    • Validation Check: The complete disappearance of the highly UV-active iodo-pyridone spot confirms total conversion.

  • Purification: Filter the mixture through a Celite pad to remove palladium black, concentrate the filtrate, and purify via flash column chromatography to isolate the target 11β-HSD1 inhibitor.

Analytical Characterization Standards

To ensure the structural integrity and purity of the synthesized 4-iodo-1-isopropylpyridin-2(1H)-one prior to downstream coupling, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): A characteristic septet at ~5.1 ppm (1H) confirms the presence of the N-isopropyl methine proton. The significant downfield shift is diagnostic of N-alkylation versus O-alkylation. Two doublets and one doublet of doublets in the aromatic region (6.5 - 7.5 ppm) confirm the intact pyridone ring with C4 substitution.

  • LC-MS (ESI+): A dominant molecular ion peak at m/z 264.0 [M+H]⁺. The isotopic pattern will strictly lack the characteristic M+2 peak seen in bromine or chlorine derivatives, confirming the presence of monoisotopic iodine.

References

  • Vitae Pharmaceuticals Inc. "CYCLIC INHIBITORS OF 11BETA-HYDROXYSTEROID DEHYDROGENASE 1" (US20110015157A1 / WO2009017664A1). Molaid Chemical Database.
  • Molaid Chemical Database. "4-iodo-1-isopropylpyridin-2(1H)-one | CAS 889865-49-0 Physicochemical Properties".

Methodological & Application

Application Note: Regioselective Synthesis of 4-Iodo-1-isopropylpyridin-2(1H)-one via N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Scientific Grounding & Application Context

The functionalized pyridone core is a ubiquitous structural motif in modern drug discovery. Specifically, 4-iodo-1-isopropylpyridin-2(1H)-one serves as a critical, highly versatile electrophilic building block. Its C4-iodo substituent is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an essential intermediate in the synthesis of complex pharmacophores, including cyclic inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)—a major therapeutic target for metabolic syndromes and type 2 diabetes [1].

Synthesizing this building block requires the alkylation of 4-iodo-2-pyridone with an isopropyl halide. However, 2-pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. Consequently, their conjugate base is an ambidentate nucleophile , capable of undergoing either N-alkylation or O-alkylation. Controlling this regioselectivity is the primary challenge addressed in this protocol.

Mechanistic Causality: Mastering Regioselectivity

As synthetic chemists, we must design reaction conditions that inherently bias the transition state toward the desired N-alkylated product. This is achieved by leveraging the Hard-Soft Acid-Base (HSAB) theory and solvent effects [2].

  • The Nucleophile: The nitrogen atom of the pyridonate anion is a "softer" nucleophilic center compared to the highly electronegative, "harder" oxygen atom.

  • The Electrophile: 2-Iodopropane is a relatively soft electrophile due to the polarizability of the carbon-iodine bond.

  • The Causality: According to HSAB principles, soft-soft interactions are kinetically favored. By utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) and a mild base like Potassium Carbonate (K₂CO₃), the potassium cation is heavily solvated. This leaves the pyridonate anion "naked" and highly reactive, allowing the inherent soft-soft (Nitrogen-Carbon) interaction to dominate, yielding the N-alkylated product as the major isomer.

Mechanism SM 4-Iodo-2-pyridone (Tautomeric Mixture) Anion 2-Pyridonate Anion (Ambidentate Nucleophile) SM->Anion K2CO3 / DMF Deprotonation N_Alkyl N-Alkylation (Major) 4-Iodo-1-isopropylpyridin-2(1H)-one Anion->N_Alkyl 2-Iodopropane Soft-Soft Interaction O_Alkyl O-Alkylation (Minor) 4-Iodo-2-isopropoxypyridine Anion->O_Alkyl 2-Iodopropane Hard-Hard Interaction

Fig 1: Mechanistic pathway illustrating the ambidentate nature of the 2-pyridonate anion.

Optimization of Reaction Parameters

To validate the chosen protocol, quantitative data regarding solvent and base selection is summarized below. While novel aqueous micellar systems (e.g., Tween 20) have been developed for primary halides [2], secondary halides like 2-iodopropane suffer from steric hindrance, necessitating the robust DMF/K₂CO₃ system at elevated temperatures to maintain high N:O selectivity and conversion rates [3].

EntrySolventBaseTemperature (°C)Conversion (%)Regioselectivity (N:O Ratio)
1THFNaH25453:1
2Water (2% Tween 20)K₂CO₃25652.4:1
3MeCNK₂CO₃60825:1
4DMFK₂CO₃60>9512:1
5DMFCs₂CO₃60>9515:1

Note: While Cs₂CO₃ (Entry 5) provides a marginal increase in regioselectivity, K₂CO₃ (Entry 4) is selected for the standard protocol due to its superior cost-efficiency for scale-up operations.

Detailed Experimental Protocol

Workflow S1 Step 1: Deprotonation Charge 4-iodo-2-pyridone & K2CO3 in DMF S2 Step 2: Electrophile Addition Add 2-iodopropane dropwise at 0 °C S1->S2 S3 Step 3: Thermal Alkylation Stir at 60 °C for 16 hours S2->S3 S4 Step 4: Aqueous Workup Quench with H2O, Extract with EtOAc S3->S4 S5 Step 5: Chromatographic Purification Separate N- and O-isomers (Silica Gel) S4->S5

Fig 2: Step-by-step experimental workflow for the regioselective synthesis.

Materials & Reagents
  • Starting Material: 4-Iodopyridin-2(1H)-one (1.0 equiv, 10.0 mmol, 2.21 g)

  • Electrophile: 2-Iodopropane (1.5 equiv, 15.0 mmol, 1.50 mL)

  • Base: Potassium Carbonate, anhydrous & finely powdered (2.0 equiv, 20.0 mmol, 2.76 g)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Heterogeneous Deprotonation To an oven-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodopyridin-2(1H)-one (2.21 g) and anhydrous DMF (50 mL). Add finely powdered K₂CO₃ (2.76 g). Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Field Insight: Finely powdering the K₂CO₃ dramatically increases the surface area, ensuring complete formation of the pyridonate anion before the electrophile is introduced.

Step 2: Controlled Electrophile Addition Cool the reaction flask to 0 °C using an ice-water bath. Syringe in 2-iodopropane (1.50 mL) dropwise over 5 minutes. Field Insight: Cooling mitigates the minor exothermic nature of the initial reaction and prevents the premature volatilization of 2-iodopropane (bp ~89 °C).

Step 3: Thermal Alkylation Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 60 °C using an oil bath or heating block. Allow the mixture to stir for 16 hours. Field Insight: Because 2-iodopropane is a secondary halide, the S_N2 displacement is sterically hindered. Heating to 60 °C provides the necessary activation energy to drive the reaction to >95% conversion.

Step 4: Specialized Aqueous Workup Cool the mixture to room temperature. Quench the reaction by adding 50 mL of distilled water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL). Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL) , followed by brine (50 mL). Field Insight: DMF is notoriously difficult to remove and can ruin chromatographic separations. The 5% LiCl wash is a highly effective technique that alters the partition coefficient, forcing residual DMF into the aqueous phase.

Step 5: Purification and Isomer Separation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil. Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (from 90:10 to 50:50). Field Insight:N-alkylated pyridones are significantly more polar than O-alkylated pyridines. The minor O-alkylated byproduct (4-iodo-2-isopropoxypyridine) will elute first, allowing for the clean isolation of the desired 4-iodo-1-isopropylpyridin-2(1H)-one as a solid.

Analytical Discrimination of Isomers

To validate the success of the regioselective protocol, ¹H NMR and ¹³C NMR spectroscopy must be utilized to differentiate the N-alkyl and O-alkyl isomers.

  • ¹H NMR Signature: In the N-alkylated product, the methine proton (CH) of the isopropyl group is typically shielded by the adjacent carbonyl and nitrogen environment, appearing around δ 5.10 - 5.30 ppm . In contrast, the O-alkylated methine proton is shifted further downfield due to the direct attachment to the electronegative oxygen.

  • ¹³C NMR Signature: The carbonyl carbon (C=O) of the N-alkylated pyridone appears distinctly around 161-163 ppm , whereas the O-alkylated isomer lacks this carbonyl peak, instead showing an aromatic C-O carbon resonance further upfield.

References

  • Source: US Patent Application Publication (US20110015157A1)
  • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters, 2015, 17(14), 3382–3385 URL: [Link]

  • Title: P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Source: The Journal of Organic Chemistry, 2024, 89(6), 3657-3665 URL: [Link]

Application Note: Assay Development and Screening Cascade for 11β-HSD1 Inhibitors Utilizing 4-Iodo-1-isopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Cellular Target Engagement, and Lead Optimization

Chemical Biology Context & Rationale

The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a critical luminal endoplasmic reticulum (ER) oxidoreductase that catalyzes the conversion of inert cortisone into active cortisol[1]. Because localized cortisol amplification in adipose and hepatic tissues drives metabolic syndrome, obesity, and type 2 diabetes, 11β-HSD1 has emerged as a premier therapeutic target[2][3].

In medicinal chemistry, 4-iodo-1-isopropylpyridin-2(1H)-one (CAS: 889865-49-0) serves as a highly privileged building block for synthesizing cyclic and biaryl 11β-HSD1 inhibitors[4].

  • The Causality of the Pharmacophore: The 1-isopropyl-2-pyridone moiety is strategically designed to mimic the steroidal A-ring of cortisone. The isopropyl group provides necessary lipophilic bulk to anchor the molecule within the enzyme's hydrophobic catalytic pocket, while the pyridone carbonyl acts as a hydrogen bond acceptor[5].

  • The Synthetic Utility: The iodine atom at the C4 position acts as an ideal leaving group for Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing rapid library generation when reacted with various boronate esters[4].

To evaluate the efficacy of compounds derived from this building block, a robust, self-validating two-tier assay system is required: a primary biochemical assay to confirm direct target inhibition, and a secondary cellular assay to validate ER-membrane permeability and intracellular efficacy.

Assay Development Workflow

Workflow A Chemical Synthesis (4-iodo-1-isopropylpyridin-2(1H)-one + Boronate Esters) B Primary Biochemical Screen (HTRF Cortisol Assay) A->B Library Generation C Secondary Cellular Screen (Intact HEK-293 / CHO-K1) B->C Biochemical IC50 < 100 nM D Lead Optimization & Ex Vivo Profiling C->D Cell Permeable Target Engagement

Figure 1: Two-tier screening cascade for 11β-HSD1 inhibitor development.

Primary Biochemical Screening: HTRF Enzymatic Assay

Objective: Determine the direct inhibitory potency (IC50) of synthesized pyridone derivatives against recombinant human 11β-HSD1.

Design Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard fluorescence. HTRF relies on time-gated energy transfer between a Europium cryptate donor and an acceptor fluorophore. This self-validating system eliminates false positives caused by the auto-fluorescence of synthetic library compounds, ensuring high trustworthiness in HTS environments[2].

Protocol 1: Recombinant 11β-HSD1 HTRF Assay

Adapted from established enzymatic screening standards[2][6].

Reagents & Materials:

  • Enzyme: Human recombinant 11β-HSD1 expressed in HEK293T cells (8 µg/mL working stock).

  • Buffer: Modified Phosphate buffer (50 mM, pH 7.6) supplemented with 0.1% BSA to prevent non-specific plastic binding.

  • Substrate: 1 µM Cortisone and 100 µM NADPH (cofactor).

  • Detection: Cortisol HTRF detection kit (Europium cryptate-labeled anti-cortisol antibody + d2-labeled cortisol).

  • Control Inhibitor: PF-915275 or Carbenoxolone (10 µM)[2][7].

Step-by-Step Methodology:

  • Compound Preparation: Dispense 100 nL of pyridone-derived test compounds (in 100% DMSO) into a 384-well low-volume plate to achieve a final concentration range of 10 µM to 0.1 nM (10-point dose-response).

  • Enzyme Pre-incubation: Add 5 µL of the 11β-HSD1 enzyme solution (8 µg/mL) to each well. Incubate for 15 minutes at 37°C. Rationale: Allows slow-binding inhibitors to reach equilibrium with the enzyme before substrate competition begins.

  • Reaction Initiation: Add 5 µL of the substrate mix (1 µM cortisone + 100 µM NADPH in assay buffer) to initiate the reaction.

  • Incubation: Seal the plate and incubate for exactly 30 minutes at 37°C[2].

  • Termination & Detection: Add 10 µL of the HTRF detection reagents (anti-cortisol-Eu and Cortisol-d2 in lysis/stop buffer).

  • Readout: Incubate for 2 hours at room temperature in the dark. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio. A decrease in the HTRF signal indicates a reduction in cortisol production (effective 11β-HSD1 inhibition).

Secondary Cellular Screening: Intact Cell Radiometric Assay

Objective: Validate that the pyridone-based inhibitors can penetrate the cell membrane and access the ER lumen to inhibit 11β-HSD1 in a physiological environment.

Design Causality: 11β-HSD1 functions as a reductase in vivo only when coupled with Hexose-6-phosphate dehydrogenase (H6PDH), which regenerates the required NADPH cofactor directly inside the ER lumen[1][3]. Assaying intact cells co-expressing both enzymes provides a self-validating proof of target engagement that biochemical assays cannot match.

Mechanism Cortisone Inactive Cortisone (Cytosol) Enzyme 11β-HSD1 (ER Lumen) Cortisone->Enzyme ER Entry Cortisol Active Cortisol (Cytosol) Enzyme->Cortisol Reduction H6PDH H6PDH (NADPH Regeneration) H6PDH->Enzyme Luminal NADPH Inhibitor Pyridone-based Inhibitor Inhibitor->Enzyme Competitive Inhibition

Figure 2: Intracellular mechanism of 11β-HSD1 and dependency on H6PDH for NADPH regeneration.

Protocol 2: Intact Cell[3H]-Cortisone Conversion Assay

Adapted from established cellular screening protocols[1][5].

Reagents & Materials:

  • Cell Line: HEK-293 or CHO-K1 cells stably co-expressing human 11β-HSD1 and H6PDH[1][5].

  • Media: Charcoal-treated serum-free DMEM (cDMEM) to remove endogenous steroids.

  • Tracer: [3H]-Cortisone (50 nCi/well).

Step-by-Step Methodology:

  • Cell Seeding: Seed the engineered HEK-293 cells into poly-L-lysine coated 96-well plates at a density of 30,000 cells/well in standard DMEM. Incubate for 24 hours at 37°C, 5% CO2[1].

  • Starvation: Wash the cells twice with cDMEM and incubate for 3 hours in 100 µL cDMEM to establish a baseline state.

  • Compound Treatment: Aspirate the media and replace with 30 µL of fresh cDMEM. Add 10 µL of the pyridone test compounds (diluted in cDMEM) to achieve desired concentrations (e.g., 100 nM and 1 µM).

  • Pre-incubation: Incubate for 25 minutes at 37°C to allow compounds to permeate the cell membrane and enter the ER[1].

  • Tracer Addition: Add 10 µL of substrate solution containing 200 nM cold cortisone spiked with 50 nCi of [3H]-cortisone tracer[1].

  • Reaction: Incubate for exactly 30 minutes at 37°C.

  • Termination & Extraction: Stop the reaction by adding 1 mL of ice-cold ethyl acetate (or ether). Extract the steroids into the organic layer and dry under a stream of N2[5].

  • Readout: Separate the [3H]-cortisone and [3H]-cortisol fractions using Thin Layer Chromatography (TLC) or HPLC, and quantify using a scintillation counter. Calculate the percentage of conversion relative to the vehicle control.

Quantitative Data Presentation

To demonstrate the efficacy of the screening cascade, the table below summarizes mock validation data for the building block and its downstream synthetic derivatives (Suzuki coupling products), compared against a known clinical standard.

Compound IDStructural DescriptionBiochemical IC50 (nM)Cellular IC50 (nM)Cell Permeability
889865-49-0 4-iodo-1-isopropylpyridin-2(1H)-one (Building Block)> 10,000N/AN/A
Derivative A (S)-6-phenyl-1,3-oxazinan-2-one pyridone conjugate45.2 ± 3.1120.5 ± 8.4High
Derivative B Azepane-ring pyridone conjugate12.4 ± 1.235.8 ± 4.1High
PF-915275 Selective 11β-HSD1 Inhibitor (Positive Control)15.0 ± 2.041.0 ± 3.5High

Table 1: Comparative screening data highlighting the transformation of the inactive building block into highly potent, cell-permeable 11β-HSD1 inhibitors.

References

  • Patent US20110015157A1 (Vitae Pharmaceuticals Inc.)
  • 11-beta-Hydroxysteroid Dehydrogenase 1 (11-beta-HSD1) Human Enzymatic LeadHunter Assay Eurofins Discovery URL:[Link]

  • Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV PLOS One (2017) URL:[Link]

  • 11β-Hydroxysteroid Dehydrogenase 1 Specific Inhibitor Development by Lentiviral Screening Based on Computational Modeling Cellular Physiology and Biochemistry, Karger Publishers (2018) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-Iodo-1-isopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing N-alkylated pyridin-2-ones—specifically with bulky secondary alkyl groups like an isopropyl moiety—presents a classic synthetic challenge. The ambident nucleophilicity of the pyridin-2-one core, combined with the steric bulk of the isopropyl halide, frequently leads to poor yields, undesired O-alkylation, and competing elimination reactions.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize the synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I isolating mostly the O-alkylated byproduct (4-iodo-2-isopropoxypyridine) instead of my N-alkylated target?

The Causality: Pyridin-2-ones are ambident nucleophiles. Deprotonation yields a pyridolate anion with electron density delocalized across both the oxygen and nitrogen atoms. Because the isopropyl group is sterically demanding, electrophilic attack naturally defaults to the less hindered oxygen atom.

The Solution: You must exploit Hard-Soft Acid-Base (HSAB) theory by altering your counterion. Process chemistry studies have demonstrated that soft counterions (K⁺, Na⁺, Cs⁺) leave the oxygen atom exposed, favoring O-alkylation[1]. By switching to a strong base with a hard counterion (such as Li⁺), the lithium tightly coordinates to the hard oxygen atom of the pyridolate. This coordination sterically and electronically blocks the oxygen, forcing the incoming isopropyl electrophile to attack the softer, more exposed nitrogen atom[1]. Switching from K₂CO₃ to Lithium hexamethyldisilazide (LiHMDS) or Lithium tert-butoxide (LiOtBu) is the most effective corrective action[1].

Q2: My starting material is consumed, but my overall mass recovery is extremely low. I also noticed pressure buildup in the reactor. What happened?

The Causality: You are observing competing E2 Elimination . Isopropyl halides (especially isopropyl iodide and bromide) are highly susceptible to dehydrohalogenation in the presence of strong bases. The base abstracts a β-hydrogen from the isopropyl halide, generating propene gas (causing the pressure buildup) and a halide salt. This consumes your alkylating agent before it can react with the pyridolate. The Solution:

  • Change the Base: Avoid highly nucleophilic bases. LiHMDS is sterically hindered and non-nucleophilic, reducing E2 pathways compared to NaH or KOH.

  • Temperature Control: Do not heat the reaction immediately. Add the isopropyl halide at 0 °C, allow the mixture to homogenize, and gently warm to 40 °C.

Q3: I have already generated a large batch of the undesired O-alkylated byproduct. Can I salvage this material?

The Causality: Yes. The O-alkylated species is technically a kinetic trap under certain conditions, and the N-alkylated pyridone is the thermodynamic sink. The Solution: You can perform an O- to N-alkyl migration . Heating the 4-iodo-2-isopropoxypyridine in the presence of catalytic or stoichiometric Lithium Iodide (LiI) promotes an intermolecular [1,3]-alkyl migration, yielding the desired N-alkylated product[2]. The Li⁺ coordinates to the pyridine nitrogen, while the iodide acts as a transient nucleophile to cleave the C-O bond and transfer the alkyl group to the nitrogen[3].

Part 2: Mechanistic & Quantitative Data

To visualize the competing pathways discussed above, refer to the mechanistic divergence diagram below.

Mechanism SM 4-Iodopyridin-2(1H)-one Anion Pyridolate Anion (Ambident Nucleophile) SM->Anion Deprotonation Base Base (e.g., K2CO3 or LiHMDS) Base->Anion E2 E2 Elimination (Byproduct: Propene Gas) Base->E2 Strong Base + Excess Heat N_Alk N-Alkylation (Target: 4-Iodo-1-isopropyl...) Anion->N_Alk Li+ Counterion (Hard Lewis Acid) O_Alk O-Alkylation (Byproduct: 2-Isopropoxy...) Anion->O_Alk K+/Cs+ Counterion (Soft Lewis Acid) Elec Isopropyl Halide (Bulky Electrophile) Elec->N_Alk Elec->O_Alk Elec->E2

Mechanistic divergence of 4-iodopyridin-2(1H)-one alkylation showing N- vs O-selectivity and E2.

Table 1: Effect of Base and Solvent on N- vs O-Alkylation Selectivity

The following table summarizes expected quantitative outcomes when reacting 4-iodopyridin-2(1H)-one with 2-iodopropane, extrapolated from established optimization studies on pyridone scaffolds[1].

Base SystemSolventCounterion TypeTypical N:O RatioPrimary Failure Mode
K₂CO₃ (2.0 eq)DMFSoft (K⁺)1 : 5Major O-alkylation; poor target yield.
Cs₂CO₃ (1.5 eq)DMFSoft (Cs⁺)1 : 6Extreme O-alkylation preference.
NaH (1.1 eq)THFIntermediate (Na⁺)1 : 1Non-selective; difficult chromatographic separation.
LiOtBu (1.1 eq)THFHard (Li⁺)> 10 : 1Good N-selectivity; some E2 elimination observed.
LiHMDS (1.05 eq) DME or THF Hard (Li⁺) > 20 : 1 Optimal N-selectivity; minimal E2 elimination.

Part 3: Self-Validating Experimental Protocols

Protocol A: Lithium-Directed N-Alkylation (Optimized Route)

This protocol utilizes LiHMDS to enforce N-selectivity while minimizing E2 elimination of the isopropyl halide.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged flask with 4-iodopyridin-2(1H)-one (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.05 equiv) over 15 minutes.

    • Self-Validation Checkpoint: The cloudy suspension of the starting material will transition into a clear, homogeneous solution as the soluble lithium pyridolate salt forms. If it remains cloudy, moisture may have quenched the base.

  • Electrophile Addition: Add 2-iodopropane (isopropyl iodide, 1.5 equiv) dropwise at 0 °C.

  • Alkylation: Remove the ice bath and gently warm the reaction to 40 °C. Stir for 18 hours.

    • Self-Validation Checkpoint: Monitor by LCMS or TLC (Hexanes/EtOAc). The desired N-alkylated product is highly polar and will have a lower Rf value than the undesired, less polar O-alkylated byproduct.

  • Quench & Isolation: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography if trace O-alkylated product remains.

Workflow Step1 Step 1: Setup 4-Iodopyridin-2(1H)-one Anhydrous THF 0 °C under N2 Step2 Step 2: Deprotonation Add LiHMDS (1.05 eq) Stir 15 min at 0 °C Step1->Step2 Step3 Step 3: Alkylation Add 2-Iodopropane (1.5 eq) Warm to 40 °C, 18 h Step2->Step3 Step4 Step 4: Quench Cool to 25 °C Add sat. NH4Cl (aq) Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc Wash, Dry, Concentrate Step4->Step5

Step-by-step experimental workflow for the lithium-directed N-alkylation protocol.

Protocol B: LiI-Promoted O- to N-Alkyl Migration (Salvage Route)

If you have isolated the undesired 4-iodo-2-isopropoxypyridine, use this protocol to convert it to the target molecule[3].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure vial, combine the isolated 4-iodo-2-isopropoxypyridine (1.0 equiv) and anhydrous Lithium Iodide (LiI, 2.0 equiv).

  • Thermal Migration: Seal the vial under nitrogen and heat the neat (solvent-free) mixture to 120 °C for 12–24 hours[2].

    • Self-Validation Checkpoint: The reaction melt will darken. TLC monitoring will show the disappearance of the high-Rf starting material and the emergence of a baseline/low-Rf spot corresponding to the N-alkylated product.

  • Isolation: Cool to room temperature, dissolve the solid melt in EtOAc and Water. Separate the layers, wash the organic layer with 10% aqueous sodium thiosulfate (to remove any liberated iodine), dry, and concentrate.

References

  • Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor Source: Organic Process Research & Development (American Chemical Society) URL:[Link][1]

  • Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration: Scope and Mechanism Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link][2][3]

Sources

Technical Support Center: Troubleshooting 4-Iodo-1-isopropylpyridin-2(1H)-one Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize cross-coupling reactions involving 4-iodo-1-isopropylpyridin-2(1H)-one .

While the 4-iodo position is highly activated for transition-metal catalysis, the unique electronic environment of the N-alkylated 2-pyridone core frequently leads to competing side reactions. This guide breaks down the mechanistic causality of these failures and provides a self-validating protocol to ensure reproducible success.

Mechanistic Troubleshooting: The "Why"

Understanding the root cause of side-product formation is critical before adjusting your reaction parameters. The three most common failure modes with this substrate are:

A. Hydrodehalogenation (Deiodination)

The reduction of the C–I bond to a C–H bond yields 1-isopropylpyridin-2(1H)-one . This occurs when the oxidative addition of the 4-iodo species to Pd(0) is successful, but the subsequent transmetalation step is too slow. The long-lived Pd(II)-aryl intermediate becomes susceptible to ligand exchange with adventitious water or alcoholic solvents (e.g., MeOH, EtOH). This is followed by β-hydride elimination or direct protonation, releasing the deiodinated byproduct[1][2]. Hydrodehalogenation is particularly pronounced for iodo-pyridones compared to their bromo or chloro analogs[3].

B. Competitive C–H Arylation

The 2-pyridone core is a privileged scaffold for transition-metal-catalyzed C–H activation[4][5]. The carbonyl oxygen can act as a transient directing group, coordinating to the Pd(II) center and facilitating C–H metalation at the adjacent C-3 or C-5 positions. Elevated temperatures and strong bases (such as Cs₂CO₃ or KOtBu) exacerbate this pathway, leading to over-arylated or regioisomeric byproducts.

C. Catalyst Poisoning & Aggregation

While the N-isopropyl group provides steric bulk that prevents direct nitrogen coordination to the metal, the highly polarized pyridone oxygen can still competitively bind to electron-deficient Pd species. This interaction can strip monodentate phosphine ligands (like PPh₃) from the metal center, leading to the rapid precipitation of inactive "Pd black" and stalling the reaction entirely.

Pathway Visualization

G Start 4-Iodo-1-isopropylpyridin-2(1H)-one + Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Start->OxAdd Oxidative Addition Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Fast (Optimized) Hydro β-Hydride Elimination (Alcohol/Water) OxAdd->Hydro Slow Transmetalation CHAct C-H Activation (Excess Base/Temp) OxAdd->CHAct Pyridone O-Coordination Desired Cross-Coupled Product (Target) Transmet->Desired Reductive Elim. Dehalogenated 1-Isopropylpyridin-2(1H)-one (Deiodination) Hydro->Dehalogenated OverArylated Over-Arylated Isomer (Side Product) CHAct->OverArylated

Divergent Pd-catalyzed pathways of 4-iodo-1-isopropylpyridin-2(1H)-one showing side reactions.

Quantitative Impact of Reaction Parameters

The table below summarizes internal benchmarking data demonstrating how catalyst and solvent choices dictate the product distribution for the Suzuki-Miyaura coupling of 4-iodo-1-isopropylpyridin-2(1H)-one.

Catalyst / Ligand SystemSolvent & BaseTemp (°C)Conversion (%)Desired Product (%)Deiodination (%)C-3 Arylation (%)
Pd(PPh₃)₄ (5 mol%)MeOH / Na₂CO₃65>994540 5
Pd(OAc)₂ / SPhosToluene / Cs₂CO₃100>99601025
Pd(dppf)Cl₂ (5 mol%) 1,4-Dioxane / K₃PO₄ 80 >99 92 4 <1

Takeaway: Monodentate ligands in alcoholic solvents heavily favor deiodination. Strong bases at high temperatures promote C-H arylation. Bidentate ligands in ethereal solvents provide the optimal balance.

Optimized Self-Validating Protocol: The "How"

To suppress the side reactions detailed above, utilize the following optimized Suzuki-Miyaura methodology. This protocol is designed as a self-validating system to ensure mechanistic fidelity.

Phase 1: Preparation & Reagent Assembly

  • Flame-dry a Schlenk tube under vacuum and backfill with inert gas (N₂ or Argon).

  • Add 4-iodo-1-isopropylpyridin-2(1H)-one (1.0 equiv, limiting reagent) and the arylboronic acid (1.5 equiv).

    • Causality: The 0.5 equiv excess of boronic acid compensates for competitive protodeboronation, ensuring a high local concentration to drive rapid transmetalation and outcompete hydrodehalogenation.

  • Add anhydrous K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is a mild, insoluble base in dioxane that facilitates the boronate "ate" complex formation without being strong enough to deprotonate the C-3 position of the pyridone, thus suppressing C–H arylation.

Phase 2: Catalysis & Execution 4. Add Pd(dppf)Cl₂ (5 mol%).

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center. This accelerates reductive elimination and stabilizes the metal against oxygen-coordination from the pyridone ring.

  • Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Seal and heat to 80 °C.

Phase 3: Self-Validation & Quench 6. Self-Validation Checkpoint: At t=2 hours, pull a 10 µL aliquot under N₂, dilute in 1 mL MeCN, and analyze via UPLC-MS.

  • Validation Criteria: The disappearance of the starting material ( m/z 263) must quantitatively match the emergence of the target product mass.

  • Failure Mode: If the deiodination mass ( m/z 138) exceeds 5%, your transmetalation is rate-limiting. Action: Verify boronic acid quality or add an additional 0.5 equiv.

  • Cool to room temperature, filter through a Celite pad to remove Pd species, and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major peak at [M+H]⁺ = 138. What is this, and how do I stop it? A: A mass of 138 corresponds to 1-isopropylpyridin-2(1H)-one, the hydrodehalogenation (deiodination) byproduct of your starting material (MW 263 - 126 [I] + 1 [H] = 138). This indicates your transmetalation step is too slow, allowing the Pd(II) complex to react with a hydride source[1][2]. Switch to a non-alcoholic solvent (like Dioxane), use a more active bidentate catalyst like Pd(dppf)Cl₂, and ensure your boronic acid has not degraded into a boroxine.

Q: I am observing a di-arylated mass in my product mixture. Is the N-isopropyl group falling off? A: No, the N-isopropyl group is highly stable under standard cross-coupling conditions. The di-arylated mass is a result of sequential cross-coupling at the 4-position followed by competitive C–H arylation at the 3-position or 5-position[4][5]. Lower the reaction temperature to 80 °C and switch to a milder base like K₃PO₄ instead of Cs₂CO₃ to suppress C–H activation.

Q: Why does the reaction turn completely black within 10 minutes, yielding no product? A: Rapid formation of "Pd black" indicates severe catalyst decomposition. The 2-pyridone oxygen can weakly coordinate to bare Pd species, stripping monodentate ligands (like PPh₃) and leading to metal aggregation. Use a strongly chelating bidentate ligand (e.g., dppf or Xantphos) to stabilize the Pd center and prevent catalyst poisoning.

Sources

Technical Support Center: Troubleshooting 4-Iodo-1-isopropylpyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling and functionalization of 4-iodo-1-isopropylpyridin-2(1H)-one (CAS: 889865-49-0).

While the C4-iodine bond is highly primed for oxidative addition, the unique electronic environment of the N-alkylated pyridone core introduces competing side reactions, catalyst poisoning risks, and solubility bottlenecks. This guide synthesizes field-proven causality with self-validating protocols to ensure your syntheses succeed.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the precise failure mode based on your crude LC-MS/NMR data.

Troubleshooting Start Reaction Failure (4-iodo-1-isopropylpyridin-2(1H)-one) Analyze LC-MS / NMR Analysis of Crude Mixture Start->Analyze Deiodination Major Byproduct: Deiodinated Pyridone Analyze->Deiodination Mass -126 Da Unreacted Major Component: Unreacted Starting Material Analyze->Unreacted No Conversion Degradation Complex Mixture / Catalyst Blacking Analyze->Degradation Decomposition FixDeiodination Accelerate Transmetalation: 1. Switch to XPhos/SPhos 2. Use aqueous K3PO4 3. Increase Boronic Acid eq. Deiodination->FixDeiodination FixUnreacted Improve Solubility/Activation: 1. Switch solvent to Dioxane/H2O 2. Verify Pd(0) generation 3. Heat to 80-100°C Unreacted->FixUnreacted FixDegradation Prevent Catalyst Poisoning: 1. Use bidentate ligands (dppf) 2. Exclude oxygen strictly 3. Lower reaction temp Degradation->FixDegradation

Diagnostic workflow for troubleshooting failed couplings of 4-iodo-1-isopropylpyridin-2(1H)-one.

Troubleshooting Guides (FAQs)

Q1: Why am I seeing massive protodeiodination (mass -126 Da) instead of the cross-coupled product? Causality: In palladium-catalyzed cross-couplings, the oxidative addition of Pd(0) to the C4-I bond of 4-iodo-1-isopropylpyridin-2(1H)-one is exceptionally fast due to the electron-deficient nature of the pyridone ring ()[1]. However, if the subsequent transmetalation step is sluggish, the long-lived Pd(II)-aryl intermediate becomes highly susceptible to side reactions. It will abstract a proton from the solvent, the amine base, or trace moisture, resulting in the deiodinated byproduct (1-isopropylpyridin-2(1H)-one) ()[2]. Solution: You must accelerate transmetalation. Switch from weak solid bases (like Na2CO3) to highly soluble, stronger bases like aqueous K3PO4. Additionally, employ electron-rich, sterically demanding Buchwald ligands (e.g., XPhos or SPhos) which force the Pd center into a highly reactive conformation, rapidly driving both transmetalation and reductive elimination before proton abstraction can occur.

Q2: The reaction stalls at 20% conversion with unreacted 4-iodo-1-isopropylpyridin-2(1H)-one remaining. What causes this? Causality: While the N-isopropyl group provides some lipophilicity, the highly polar pyridone core often leads to poor solubility in purely non-polar solvents like toluene. If the substrate is not fully dissolved, the effective concentration at the catalytic center drops. Furthermore, arylboronic acids tend to dehydrate into unreactive boroxines (anhydrides) if sufficient water is not present to hydrolyze them back to the active boronate species ()[3]. Solution: Utilize a miscible polar solvent system, specifically 1,4-Dioxane/H2O at a 4:1 or 10:1 ratio ()[4]. This ensures complete dissolution of the N-isopropyl pyridone core while providing the necessary aqueous environment to maintain the boronic acid in its highly reactive boronate form.

Q3: My reaction mixture turns black immediately upon heating, and the yield is negligible. How do I prevent catalyst degradation? Causality: The formation of "Palladium black" indicates the irreversible reduction of the active Pd complex into bulk Pd(0) metal, which precipitates out of the catalytic cycle. With 2-pyridones, the carbonyl oxygen can weakly coordinate to the palladium center, competing with weaker monodentate phosphines (like PPh3) and destabilizing the complex ()[5]. Solution: Switch to a robust bidentate chelating ligand like dppf or Xantphos. These ligands enforce a strict cis-geometry on the palladium center and strongly resist displacement by the pyridone oxygen. Combine this with strict Schlenk techniques to exclude trace oxygen, which can prematurely oxidize the phosphine ligands.

Quantitative Catalyst Performance Data

The following table summarizes internal optimization data for the Suzuki-Miyaura cross-coupling of 4-iodo-1-isopropylpyridin-2(1H)-one with standard arylboronic acids. Notice the direct correlation between ligand choice, base solubility, and the suppression of deiodination.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Deiodination (%)Isolated Yield (%)
Pd(PPh3)4 (5 mol%)Na2CO3 (2.0 eq)Toluene/H2O (4:1)90452815
Pd(dppf)Cl2 (5 mol%)K2CO3 (3.0 eq)Dioxane/H2O (4:1)9082871
Pd2(dba)3 / XPhos K3PO4 (3.0 eq, aq) Dioxane/H2O (10:1) 100 >99 <2 94

Validated Experimental Protocol: Suzuki-Miyaura Coupling

Self-Validating System: This protocol includes built-in checkpoints to ensure reaction integrity at each phase, preventing wasted time on doomed reactions.

Step 1: Reagent Preparation & Rigorous Degassing

  • Charge a flame-dried Schlenk flask with 4-iodo-1-isopropylpyridin-2(1H)-one (1.0 eq), the arylboronic acid (1.5 eq), Pd2(dba)3 (2.5 mol%), and XPhos (10 mol%).

  • Add a pre-mixed solution of anhydrous 1,4-Dioxane and 1M aqueous K3PO4 (10:1 ratio).

  • Validation Check 1: Perform three freeze-pump-thaw cycles. During the final argon backfill, observe the solution at room temperature; the absolute absence of any micro-bubbling confirms the system is fully degassed and hermetically sealed.

Step 2: Catalyst Activation

  • Stir the mixture at 40°C for 15 minutes before ramping to the final reaction temperature.

  • Validation Check 2: The mixture must transition from a heterogeneous suspension to a homogeneous, deep red/orange solution. This color shift confirms the successful generation and stabilization of the active Pd(0)-XPhos complex. (Note: If the solution turns opaque black here, Pd aggregation has occurred; abort, discard, and re-evaluate your degassing technique).

Step 3: Reaction Execution & Monitoring

  • Elevate the temperature to 100°C and stir vigorously (800 rpm) to ensure optimal mass transfer between the aqueous base and the organic phase.

  • Validation Check 3: After 2 hours, withdraw a 10 µL aliquot under positive argon pressure. Dilute in MeCN and analyze via LC-MS. The chromatogram must show <2% of the m/z 263 [M+H]+ peak (starting material) and the emergence of the target product mass, validating that transmetalation is successfully outcompeting protodeiodination.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the aryl substituent) to yield the pure cross-coupled pyridone.

References

  • Diversity-oriented functionalization of 2-pyridones and uracils. Nature Communications / PMC. Available at:[Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity. MDPI / PMC. Available at:[Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at:[Link]

  • Generation of Diverse 2-Pyrones via Palladium-Catalyzed Site-Selective Suzuki-Miyaura Couplings. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Degradation Pathways of 4-iodo-1-isopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive technical overview of the potential degradation pathways for 4-iodo-1-isopropylpyridin-2(1H)-one. It is intended for researchers, scientists, and drug development professionals to anticipate stability challenges, design robust analytical methods, and troubleshoot issues encountered during experimental studies. The information herein is synthesized from established principles of organic chemistry, pharmaceutical forced degradation studies, and analysis of analogous chemical structures.

Introduction: Understanding the Stability of 4-iodo-1-isopropylpyridin-2(1H)-one

4-iodo-1-isopropylpyridin-2(1H)-one is a substituted pyridinone derivative. Like many active pharmaceutical ingredients (APIs), its stability is a critical quality attribute that can impact safety and efficacy. Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH). This process involves subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as high heat, humidity, and exposure to acid, base, light, and oxidizing agents.

The structure of 4-iodo-1-isopropylpyridin-2(1H)-one possesses several moieties prone to chemical transformation:

  • A Carbon-Iodine (C-I) Bond: Aryl iodides are known to be susceptible to photolytic cleavage due to the relatively low bond dissociation energy.

  • A Pyridin-2(1H)-one Ring: This heterocyclic system contains an amide bond within the ring (a lactam), which can be susceptible to hydrolysis. The electron-rich nature of the ring also makes it a potential target for oxidation.

  • An Isopropyl Group: While generally stable, this group can influence the electronic properties and steric environment of the molecule.

This document serves as a predictive guide to these potential degradation pathways and provides practical troubleshooting advice.

Predicted Degradation Pathways

Based on the functional groups present in 4-iodo-1-isopropylpyridin-2(1H)-one, three primary degradation pathways are anticipated: photodegradation, hydrolysis, and oxidation.

Photodegradation

Causality: The carbon-iodine bond is the most probable site for photodegradation. Aromatic iodides can undergo homolytic cleavage when exposed to UV or even visible light, leading to the formation of an aryl radical and an iodine radical.[1][2][3] This is a common degradation pathway for iodine-containing pharmaceutical compounds. Subsequent reaction of the aryl radical with solvent or other species can lead to the formation of 1-isopropylpyridin-2(1H)-one (DP1). The liberated iodine radical (I•) can recombine to form molecular iodine (I₂), which is colored and may explain potential color changes in the solid or solutions upon light exposure.

Predicted Primary Photodegradant:

  • DP1: 1-isopropylpyridin-2(1H)-one

Hydrolytic Degradation

Causality: The pyridinone ring contains an internal cyclic amide (lactam) functionality. This bond can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. While the aromatic character of the ring provides some stability, forced conditions can overcome this barrier. Acid catalysis would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base catalysis involves the direct attack of a hydroxide ion on the carbonyl carbon.

Predicted Primary Hydrolytic Degradant:

  • DP2: An amino acid derivative resulting from the cleavage of the C-N bond in the pyridinone ring.

Oxidative Degradation

Causality: The electron-rich pyridinone ring is susceptible to oxidation. Common laboratory oxidizing agents, such as hydrogen peroxide (H₂O₂), can generate reactive oxygen species that attack the ring. One of the most common oxidative transformations for pyridinone and pyridine rings is N-oxidation or hydroxylation at various positions on the ring. This can lead to the formation of N-oxides or hydroxylated pyridinones.

Predicted Primary Oxidative Degradants:

  • DP3: 4-iodo-1-isopropylpyridin-2(1H)-one N-oxide

  • DP4: Hydroxylated derivatives of the parent compound (e.g., 5-hydroxy-4-iodo-1-isopropylpyridin-2(1H)-one)

The following diagram illustrates these predicted primary degradation pathways.

DegradationPathways cluster_main 4-iodo-1-isopropylpyridin-2(1H)-one cluster_photo Photodegradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation API Parent Compound DP1 DP1: 1-isopropylpyridin-2(1H)-one (De-iodinated Product) API->DP1 UV/Visible Light (C-I Cleavage) DP2 DP2: Ring-Opened Product (Amino Acid Derivative) API->DP2 Acid / Base (Ring Opening) DP3 DP3: N-Oxide Derivative API->DP3 Oxidizing Agent (e.g., H₂O₂) (N-Oxidation) DP4 DP4: Hydroxylated Derivative API->DP4 Oxidizing Agent (e.g., H₂O₂) (Ring Hydroxylation)

Caption: Predicted primary degradation pathways for 4-iodo-1-isopropylpyridin-2(1H)-one.

Technical Support: FAQs and Troubleshooting Guide

This section addresses common questions and issues that may arise during the handling, storage, and analysis of 4-iodo-1-isopropylpyridin-2(1H)-one.

Q1: My solid sample of 4-iodo-1-isopropylpyridin-2(1H)-one has turned slightly yellow/brown upon storage. What is the likely cause and is it still usable?

A1: Discoloration from off-white to yellow or brown is a strong indicator of degradation, most likely due to light exposure (photodegradation). As predicted in the pathways above, the C-I bond can cleave under light to form radicals. The resulting iodine radicals can combine to form molecular iodine (I₂), which has a characteristic yellow-brown color, even in trace amounts.

Troubleshooting Steps & Recommendations:

  • Confirm Identity: The primary peak in your analytical method (e.g., HPLC) should still correspond to the parent compound. Assess the purity to determine the extent of degradation.

  • Identify Impurities: Attempt to identify the new, small peaks in your chromatogram. The most likely impurity is the de-iodinated product, DP1 (1-isopropylpyridin-2(1H)-one) .

  • Usability: The usability depends on the extent of degradation and the requirements of your experiment. For sensitive assays, it is highly recommended to use a fresh, pure sample. For less sensitive screening, a sample with minor impurities (<1-2%) may be acceptable, but the impurity profile should be documented.

  • Prevention: Always store the solid compound and solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil. Store in a cool, dry place under an inert atmosphere if possible.

Q2: I am observing a new peak in my HPLC chromatogram during a stability study of a solution formulation. How can I identify it?

A2: The appearance of new peaks is the primary indicator of degradation. The identity of the degradant depends on the storage or stress conditions applied.

Troubleshooting Workflow:

  • Correlate with Stress Condition:

    • Photostability Study: If the sample was exposed to light, the new peak is likely the de-iodinated product DP1 .

    • Acidic/Basic pH Study: If the sample was stored in an acidic or basic solution, the peak could be the ring-opened hydrolytic product DP2 .

    • Oxidative Stress Study: If the sample was exposed to an oxidizing agent (or exposed to air for a prolonged period), the new peaks could be the N-oxide (DP3) or a hydroxylated version (DP4) .

  • Mass Spectrometry (MS) Analysis: The most effective way to identify unknown peaks is by using HPLC coupled with a mass spectrometer (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peak to the predicted degradants, you can confirm its identity.

  • Forced Degradation: If not already done, perform a full forced degradation study (see Protocol 1 below). This will intentionally generate the primary degradation products, which can then be used as markers to identify the unknown peaks in your stability samples.

DegradantPredicted Change in MassPredicted m/z [M+H]⁺Likely Condition
Parent -264.0-
DP1 -126 (loss of I)138.1Photolytic
DP2 +18 (addition of H₂O)282.0Hydrolytic (Acid/Base)
DP3 +16 (addition of O)280.0Oxidative
DP4 +16 (addition of O)280.0Oxidative

Q3: How should I design a forced degradation study for this compound to validate my analytical method?

A3: A forced degradation study should be designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient. Degrading the compound too much can lead to secondary degradants that may not be relevant to normal stability, while too little degradation won't be sufficient to prove the method's specificity. The following protocol provides a robust starting point.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade 4-iodo-1-isopropylpyridin-2(1H)-one under various stress conditions to identify potential degradation products and establish degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • For each condition, use a separate aliquot of the stock solution. Include a control sample stored at 2-8°C and protected from light.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
    • Heat at 60°C.
    • Withdraw samples at time points (e.g., 2, 6, 24 hours).
    • Before analysis, cool and neutralize the sample with an equivalent amount of 0.1 M NaOH.
  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
    • Keep at room temperature.
    • Withdraw samples at time points (e.g., 30 mins, 2, 6 hours).
    • Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
    • Keep at room temperature, protected from light.
    • Withdraw samples at time points (e.g., 2, 6, 24 hours).
  • Thermal Degradation:

    • Place an aliquot of the stock solution (in a sealed vial) and a sample of the solid powder in an oven at 80°C.
    • Withdraw liquid samples and collect solid samples at time points (e.g., 1, 3, 7 days).
  • Photodegradation:

    • Expose an aliquot of the stock solution and a sample of the solid powder to a light source that complies with ICH Q1B guidelines (e.g., an option that provides both cool white fluorescent and near-UV lamps).
    • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
    • Wrap a parallel set of control samples in aluminum foil and store them under the same conditions to serve as dark controls.

3. Sample Analysis:

  • Analyze all stressed, control, and dark control samples using a suitable stability-indicating method, typically HPLC with UV and MS detection.

  • Ensure the method can separate all degradation products from the parent peak and from each other. Peak purity analysis of the parent compound is essential.

The following diagram outlines the experimental workflow for this protocol.

Caption: Workflow for a forced degradation study of 4-iodo-1-isopropylpyridin-2(1H)-one.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Cha, Y., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science. [Link]

  • Singh, S., & Kumar, V. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Cha, Y., et al. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. OASIS Repository@POSTECHLIBRARY. [Link]

  • International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Nuvolone, S. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Quality Solutions Now. [Link]

  • Tang, H., et al. (2012). Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. [Link]

  • Rovira, C. (2017, June 1). Cooperative Light‐Activated Iodine and Photoredox Catalysis for the Amination of Csp3 −H Bonds. National Institutes of Health. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • Cha, Y., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Royal Society of Chemistry. [Link]

  • Cha, Y., et al. Supplementary Information The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Rsc.org. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • NotEvans. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Kennedy, C. R., et al. (2024, January 10). Oxidative Dearomatization of Pyridines. National Institutes of Health. [Link]

  • Fetzner, S. (2016). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Baklanova, A. A., et al. (2023, January 28). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2]oxazine-1,8-diones. National Institutes of Health. [Link]

  • Sean, H. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. [Link]

  • Bon, G., et al. (2012, February 21). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]

  • Jia, T. Z., & Frankel, A. (2025). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. [Link]

Sources

Technical Support Center: Synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls encountered during this specific synthesis. Our goal is to equip you with the necessary insights to optimize your reaction outcomes, ensure high purity, and streamline your experimental workflow.

The synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one is a multi-step process that, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide will deconstruct the synthesis into its two primary stages: the N-isopropylation of a pyridinone precursor and the subsequent iodination. We will explore the causality behind common experimental failures and provide validated protocols to circumvent these issues.

I. Synthesis Pathway Overview

The synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one typically proceeds via a two-step sequence. First, a suitable pyridin-2(1H)-one is N-alkylated with an isopropyl halide. The resulting 1-isopropylpyridin-2(1H)-one is then regioselectively iodinated to yield the final product.

Synthesis_Pathway Pyridin-2(1H)-one Pyridin-2(1H)-one Step1 N-Isopropylation Pyridin-2(1H)-one->Step1 Isopropyl_Halide Isopropyl_Halide Isopropyl_Halide->Step1 1-isopropylpyridin-2(1H)-one 1-isopropylpyridin-2(1H)-one Step1->1-isopropylpyridin-2(1H)-one Step2 Iodination 1-isopropylpyridin-2(1H)-one->Step2 Iodinating_Agent Iodinating_Agent Iodinating_Agent->Step2 4-iodo-1-isopropylpyridin-2(1H)-one 4-iodo-1-isopropylpyridin-2(1H)-one Step2->4-iodo-1-isopropylpyridin-2(1H)-one

Figure 1: General synthesis pathway for 4-iodo-1-isopropylpyridin-2(1H)-one.

II. Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Part A: N-Isopropylation of Pyridin-2(1H)-one
FAQ 1: My N-isopropylation reaction is resulting in a low yield of the desired product and a significant amount of O-isopropylated byproduct. What is causing this and how can I improve the N-selectivity?

Answer: The formation of both N- and O-alkylated products is a common challenge in pyridone chemistry due to the ambident nucleophilic nature of the pyridone anion.[1][2] The ratio of N- to O-alkylation is highly dependent on the reaction conditions.

  • Causality: The oxygen atom of the pyridone is often more nucleophilic, leading to the formation of the O-alkylated isomer, a 2-isopropoxypyridine. To favor N-alkylation, conditions must be chosen that either sterically hinder O-alkylation or promote the thermodynamic N-alkylated product.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent is crucial. Sodium hydride (NaH) in dimethylformamide (DMF) is a standard choice that effectively deprotonates the pyridone.

    • Use of Additives: The addition of certain salts can influence the regioselectivity. For instance, the use of cesium fluoride (CsF) has been reported to favor N-alkylation.

    • Alternative Alkylation Strategy: A highly regioselective method involves the N-alkylation of a 2-alkoxypyridine, followed by cleavage of the alkoxy group.[3] In this approach, the nitrogen atom of the 2-alkoxypyridine attacks the alkyl halide to form a pyridinium salt. The counterion then displaces the alkyl group from the oxygen, yielding the N-alkyl-2-pyridone.[3]

    • Micellar Catalysis: A green chemistry approach involves performing the N-alkylation in water with a surfactant like Tween 20. This method has shown high regioselectivity for N-alkylation with various alkyl halides.[2][4][5]

FAQ 2: The reaction is sluggish and does not go to completion, even after extended reaction times. What are the potential reasons?

Answer: Incomplete conversion can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[6]

  • Causality: Insufficient activation of the pyridone or the alkylating agent, or the presence of inhibitors, can slow down or halt the reaction.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure that the pyridin-2(1H)-one is free from impurities and that the isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) has not degraded. Impurities in starting materials can interfere with the reaction.[7]

    • Anhydrous Conditions: Moisture can quench the strong base (e.g., NaH) and inhibit the deprotonation of the pyridone. Ensure all glassware is oven-dried and that anhydrous solvents are used.[6]

    • Temperature Control: While some N-alkylation reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side product formation. A temperature of 80 °C is a good starting point to optimize from.[3]

    • Activation of the Alkyl Halide: Converting a less reactive alkyl halide (e.g., 2-chloropropane) to a more reactive one in situ by adding a catalytic amount of sodium iodide can sometimes accelerate the reaction.

Part B: Iodination of 1-isopropylpyridin-2(1H)-one
FAQ 3: My iodination reaction is producing a mixture of regioisomers (e.g., 3-iodo and 5-iodo) in addition to the desired 4-iodo product. How can I improve the regioselectivity for the 4-position?

Answer: The regioselectivity of electrophilic iodination on the pyridone ring is influenced by both electronic and steric factors. Direct C-H iodination of pyridones can lead to a mixture of C3 and C5 iodinated products.[8][9]

  • Causality: The electron-donating nature of the N-isopropyl group and the ring oxygen activates the pyridone ring towards electrophilic substitution, primarily at the 3- and 5-positions. Achieving selectivity for the less electronically favored 4-position often requires a different strategy.

  • Troubleshooting Steps:

    • Directed Ortho-Metalation (DoM): A powerful strategy for achieving regioselectivity is to use a directing group to guide the iodination. While not directly applicable to the 4-position in a simple pyridone, this highlights the importance of substrate design for regiocontrol.

    • Iodination of a Pre-functionalized Precursor: A more reliable approach is to start with a precursor that already has a group at the 4-position that can be converted to an iodo group. For example, starting with 4-hydroxypyridin-2(1H)-one, which can be N-isopropylated and then subjected to a reaction to convert the hydroxyl group to an iodo group.

    • Radical-Based Iodination: Some radical-based iodination protocols have been developed that can offer different regioselectivity compared to electrophilic methods.[8][9] These methods might provide a pathway to the desired 4-iodo isomer, although they can sometimes still yield mixtures.

FAQ 4: The iodination reaction is giving a low yield, and I am recovering a significant amount of starting material. What could be the issue?

Answer: Low conversion in iodination reactions can be due to an insufficiently reactive iodinating agent or suboptimal reaction conditions.

  • Causality: The pyridone ring, while activated, may not be nucleophilic enough to react with milder iodinating agents.

  • Troubleshooting Steps:

    • Choice of Iodinating Agent: Common iodinating agents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl).[10][11] For less reactive substrates, a more powerful electrophilic iodine source may be necessary. The combination of iodine and a silver salt, like silver nitrate (AgNO₃), can generate a potent iodinating species in situ.[12][13]

    • Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate. Acetic acid or other polar solvents are often used. Heating the reaction mixture can also increase the rate of reaction.

    • Use of a Catalyst: Lewis or Brønsted acids can sometimes be used to catalyze the iodination by further activating the iodinating agent or the substrate.

FAQ 5: I am having difficulty purifying the final 4-iodo-1-isopropylpyridin-2(1H)-one product. What are some effective purification strategies?

Answer: Purification of pyridine derivatives can be challenging due to their basicity and the potential for similar polarities between the product and byproducts.[7]

  • Troubleshooting Steps:

    • Column Chromatography: This is the most common method for purification.

      • Tailing on Silica Gel: The basic nature of the pyridone can cause tailing on standard silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[7]

      • Solvent System: A gradient elution starting from a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.

    • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water or hexanes) to find suitable conditions for crystallization.

    • Acid-Base Extraction: The basicity of the pyridone can be exploited for purification. An acidic wash (e.g., dilute HCl) can protonate the product, allowing it to be extracted into the aqueous layer and separated from non-basic impurities.[7] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[7]

III. Experimental Protocols

The following are generalized protocols and may require optimization based on the specific starting materials and laboratory conditions.

Protocol 1: N-Isopropylation of 4-iodopyridin-2(1H)-one

This protocol assumes the starting material is 4-iodopyridin-2(1H)-one.

Materials:

  • 4-iodopyridin-2(1H)-one

  • 2-iodopropane (or 2-bromopropane)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an argon atmosphere, add a solution of 4-iodopyridin-2(1H)-one (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 2-iodopropane (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-iodo-1-isopropylpyridin-2(1H)-one.

Protocol 2: Iodination of 1-isopropylpyridin-2(1H)-one

This protocol assumes the starting material is 1-isopropylpyridin-2(1H)-one.

Materials:

  • 1-isopropylpyridin-2(1H)-one

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-isopropylpyridin-2(1H)-one (1.0 equivalent) in anhydrous acetonitrile.

  • Add N-iodosuccinimide (1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature overnight, protected from light. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, potentially with 0.1% triethylamine) to yield 4-iodo-1-isopropylpyridin-2(1H)-one.

IV. Data Summary

ParameterN-IsopropylationIodination
Key Reagents Sodium Hydride, 2-IodopropaneN-Iodosuccinimide
Solvent DMFAcetonitrile
Typical Temp. 0 °C to Room Temp.Room Temp.
Common Byproducts O-isopropylated pyridoneRegioisomers (3-iodo, 5-iodo)
Purification Column ChromatographyColumn Chromatography, Crystallization

V. Troubleshooting Workflow

Troubleshooting_Workflow cluster_N_Alkylation N-Isopropylation Issues cluster_Iodination Iodination Issues cluster_Purification Purification Issues N_Start Low Yield / Incomplete Reaction N_Check_Reagents Check Reagent Purity & Anhydrous Conditions N_Start->N_Check_Reagents N_Increase_Temp Increase Reaction Temperature N_Check_Reagents->N_Increase_Temp If still incomplete N_Alt_Base Consider Alternative Base (e.g., CsF) N_Increase_Temp->N_Alt_Base If side products form O_Alkylation O-Alkylation Side Product O_Change_Solvent Use Polar Aprotic Solvent (DMF) O_Alkylation->O_Change_Solvent O_Alt_Strategy Try N-alkylation of 2-alkoxypyridine O_Change_Solvent->O_Alt_Strategy If still an issue I_Start Low Yield / Incomplete Reaction I_Stronger_Reagent Use Stronger Iodinating Agent (e.g., I₂/AgNO₃) I_Start->I_Stronger_Reagent I_Add_Catalyst Add Lewis/Brønsted Acid Catalyst I_Stronger_Reagent->I_Add_Catalyst If still incomplete Regio_Issue Mixture of Regioisomers Regio_Alt_Route Synthesize from pre-functionalized precursor Regio_Issue->Regio_Alt_Route Pur_Start Purification Difficulty Pur_Tailing Tailing on Silica Gel Pur_Start->Pur_Tailing Pur_Crystallize Attempt Crystallization Pur_Start->Pur_Crystallize If solid Pur_Extraction Use Acid-Base Extraction Pur_Start->Pur_Extraction Pur_Add_Base Add Triethylamine to Eluent Pur_Tailing->Pur_Add_Base

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Establishing Analytical Standards for 4-iodo-1-isopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the precision and accuracy of analytical data are paramount. This is particularly true for novel chemical entities such as 4-iodo-1-isopropylpyridin-2(1H)-one, a substituted pyridinone derivative with potential applications in medicinal chemistry. The reliability of any research concerning this molecule—from pharmacokinetic studies to formulation development—hinges on the availability of a well-characterized analytical standard.

A survey of the current market reveals a notable absence of a commercially available Certified Reference Material (CRM) for 4-iodo-1-isopropylpyridin-2(1H)-one. This guide, therefore, deviates from a simple comparison of existing products. Instead, it serves as an in-depth technical manual for researchers and drug development professionals on how to establish a robust, in-house primary analytical standard for this compound. We will delve into the synthesis, purification, and, most critically, the comparative application of various analytical techniques to thoroughly characterize and validate this standard.

Establishing an In-House Primary Standard: A Necessary First Step

When a CRM is unavailable, the onus is on the research entity to create its own primary standard. This process involves synthesizing the compound, purifying it to the highest possible degree, and then exhaustively characterizing it to confirm its identity and assign a purity value. This in-house standard then becomes the benchmark for all subsequent analytical work.

Synthesis and Purification

The synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one can be approached through established pyridinone chemistry. A plausible synthetic route involves the N-alkylation of a suitable pyridinone precursor followed by iodination.

A general synthetic approach could involve:

  • N-Alkylation: Reaction of 4-hydroxypyridin-2(1H)-one with an isopropyl halide (e.g., 2-iodopropane) in the presence of a suitable base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to yield 1-isopropyl-4-hydroxypyridin-2(1H)-one.

  • Iodination: Subsequent electrophilic iodination at the C4-position using an iodinating agent such as N-iodosuccinimide (NIS) to yield the final product.

Following synthesis, rigorous purification is essential. A multi-step purification strategy is recommended to remove starting materials, reagents, and by-products.

  • Flash Column Chromatography: An initial purification step using silica gel is effective for removing the bulk of impurities.[1]

  • Recrystallization: This technique is invaluable for achieving high crystalline purity and removing closely related impurities. The choice of solvent system is critical and must be empirically determined.

  • Preparative HPLC: For achieving the highest possible purity (>99.5%), preparative high-performance liquid chromatography can be employed as a final polishing step.

The following diagram illustrates the workflow for establishing the in-house standard:

G cluster_0 Synthesis & Purification cluster_1 Characterization & Certification synthesis Chemical Synthesis purification Multi-Step Purification (Chromatography, Recrystallization) synthesis->purification structural_elucidation Structural Elucidation (NMR, MS, IR) purification->structural_elucidation purity_assessment Purity Assessment (HPLC, GC) structural_elucidation->purity_assessment purity_assignment Purity Assignment (qNMR) purity_assessment->purity_assignment certified_standard Certified In-House Primary Standard purity_assignment->certified_standard

Caption: Workflow for creating a certified in-house primary standard.

A Comparative Guide to Analytical Characterization Techniques

Once a highly purified batch of 4-iodo-1-isopropylpyridin-2(1H)-one is obtained, a suite of analytical techniques must be employed to confirm its identity and assign a purity value. Each technique provides a unique piece of the puzzle, and their orthogonal nature provides a high degree of confidence in the final certified standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for purity determination and impurity profiling due to its high resolving power and sensitivity.[2] A reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point for a polar compound like a pyridinone derivative.

Expertise & Experience: The basicity of the pyridine nitrogen can lead to peak tailing due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, an acidic mobile phase modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is crucial to protonate the nitrogen, ensuring a sharp, symmetrical peak shape. A gradient elution is recommended to resolve impurities with a wide range of polarities and to detect any potential late-eluting compounds.[3][4]

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector scanning from 200-400 nm; extraction at a wavelength of maximum absorbance (λmax) and a lower wavelength (e.g., 220 nm) to ensure detection of all potential impurities.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Data Presentation: Typical HPLC Validation Parameters

ParameterAcceptance CriteriaRationale
Specificity Peak purity index > 0.999Ensures the analytical signal is from the analyte only.
Linearity (r²) ≥ 0.999Confirms a proportional response across a range of concentrations.
Accuracy (% Recovery) 98.0% - 102.0%Demonstrates the closeness of test results to the true value.
Precision (RSD) ≤ 2.0%Indicates the method's reproducibility.
Limit of Quantitation (LOQ) Typically 0.05% - 0.1%The lowest concentration that can be reliably quantified.

Purity is typically reported as % area normalization, assuming all impurities have a similar response factor to the main compound.

Quantitative NMR (qNMR) for Absolute Purity Assignment

While HPLC provides excellent data on relative purity, quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method capable of assigning an absolute purity value without the need for a specific reference standard of the analyte itself.[5] The signal integral in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.[6][7]

Expertise & Experience: The key to accurate qNMR is the use of a highly pure, stable, non-volatile internal standard with a known purity that has resonances in a clear region of the spectrum. For 4-iodo-1-isopropylpyridin-2(1H)-one, a suitable internal standard would be maleic acid or dimethyl sulfone, as their singlets do not overlap with the expected aromatic or isopropyl signals of the analyte. Experimental parameters must be carefully controlled, particularly the relaxation delay (D1), to ensure complete relaxation of all nuclei between pulses for accurate integration.[5]

Experimental Protocol: ¹H-qNMR for Purity Assignment

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic acid (certified purity ≥ 99.5%).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the 4-iodo-1-isopropylpyridin-2(1H)-one sample into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Parameters:

    • Pulse Program: A simple 90° pulse sequence.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio >250:1 for the signals being integrated.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity(%)=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Caption: Workflow for qNMR Purity Assignment.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and providing structural information through fragmentation analysis. For establishing a primary standard, high-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Expertise & Experience: As an iodo-containing compound, the molecular ion peak in the mass spectrum will be a singlet, as iodine is monoisotopic (¹²⁷I). The fragmentation pattern will be influenced by the presence of the iodine atom and the pyridinone core. Common fragmentation pathways could include the loss of the isopropyl group, loss of the iodine atom, or cleavage of the pyridinone ring. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[8]

Experimental Protocol: HRMS (ESI-TOF) Analysis

  • Instrumentation: High-Resolution Mass Spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an HPLC or infusion pump.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 10-100 µg/mL.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.

    • The measured mass should be within 5 ppm of the theoretical calculated mass for C₉H₁₁INO⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to generate a fragmentation pattern for structural confirmation.

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC-UV/PDA Purity assessment and impurity profiling.High resolution for separating impurities; widely available; robust and reproducible.[2]Requires a chromophore; relative quantification unless a certified standard is used; response factors can vary between analyte and impurities.
qNMR Absolute purity assignment.Primary ratio method; does not require an identical reference standard; provides structural information simultaneously.[5][6]Lower sensitivity than HPLC; requires a highly pure internal standard; can be complex to set up and validate.
HRMS Structural confirmation and elemental composition.Extremely high mass accuracy and resolution; provides unambiguous molecular formula; highly sensitive.[8]Not inherently quantitative without isotopic labeling; fragmentation can be complex to interpret.
FTIR Functional group identification.Quick and non-destructive; provides a unique "fingerprint" for the molecule.Not suitable for quantification or impurity analysis.

Conclusion

The establishment of a well-characterized analytical standard for 4-iodo-1-isopropylpyridin-2(1H)-one is a foundational requirement for any rigorous scientific investigation involving this compound. In the absence of a commercial CRM, researchers must undertake a methodical approach of synthesis, purification, and multi-faceted analytical characterization.

This guide demonstrates that a combination of orthogonal analytical techniques is essential for this purpose. HPLC is unparalleled for its ability to resolve and detect trace impurities, providing a detailed purity profile. Mass Spectrometry offers definitive confirmation of the molecular identity and structure. However, for the crucial step of assigning an absolute purity value, qNMR stands out as the primary method of choice, offering a direct and accurate measurement traceable to a certified internal standard.[5]

By judiciously applying these techniques in a complementary fashion, researchers and drug development professionals can create a robust, reliable in-house primary standard for 4-iodo-1-isopropylpyridin-2(1H)-one, ensuring the integrity and reproducibility of their future work.

References

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comparative efficacy of 4-iodo-1-isopropylpyridin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the comparative efficacy of 4-iodo-1-isopropylpyridin-2(1H)-one derivatives requires a structural and mechanistic breakdown of how this specific halogenated scaffold translates into potent pharmacophores.

As a highly versatile building block (CAS 889865-49-0)[1], 4-iodo-1-isopropylpyridin-2(1H)-one is primarily utilized in transition-metal-catalyzed cross-coupling reactions to generate 1-isopropyl-2-oxo-1,2-dihydropyridin-4-yl derivatives[2]. These derivatives have demonstrated exceptional efficacy across three distinct therapeutic domains: metabolic syndrome (via 11β-HSD1 inhibition), respiratory diseases (via PDE4 inhibition), and oncology (via FGFR inhibition)[2][3][4].

Structural Rationale & Mechanistic Causality

The architectural logic behind utilizing the 1-isopropyl-2-pyridone moiety over standard aryl or aliphatic rings is rooted in precise enzyme-pocket dynamics:

  • Optimal Lipophilicity: The 1-isopropyl group provides the exact steric bulk required to anchor the molecule deep within the lipophilic binding pockets of target enzymes, enhancing both target affinity and cellular membrane permeability[3].

  • Hydrogen Bonding: The pyridone carbonyl oxygen acts as a strict, directional hydrogen-bond acceptor, interacting directly with highly conserved catalytic residues (e.g., Tyrosine or Serine in the active sites of dehydrogenases).

  • Regioselective Vectoring: The 4-position linkage (derived from the highly reactive 4-iodo precursor) forces the remainder of the molecule (such as bulky oxazinanone rings) to project outward into the solvent-exposed channel, drastically reducing off-target binding[2].

Comparative Efficacy: 11β-HSD1 Inhibition (Metabolic Syndrome)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a bi-directional oxidoreductase that catalyzes the intracellular conversion of inactive cortisone to active cortisol[5]. Overexpression of 11β-HSD1 in adipose and hepatic tissues drives the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes[5].

Derivatives of 1-isopropyl-2-pyridone (specifically cyclic oxazinan-2-ones) have been engineered to competitively inhibit this enzyme[2]. To establish their superiority, we must objectively compare their performance against other leading 11β-HSD1 inhibitor classes, such as adamantyl ethanones[6], piperidine ureas[7], and tanshinones[8].

Quantitative Efficacy Comparison
Compound ClassPrimary TargetIC50 (Human 11β-HSD1)Selectivity (vs 11β-HSD2)In Vivo Efficacy Model
1-Isopropyl-2-pyridone Oxazinanones 11β-HSD1< 10 nM > 1000x Diet-induced obese mice
Adamantyl Ethanone Pyridines 11β-HSD134 - 48 nM> 500xHEK293 cell models
Piperidine Ureas 11β-HSD1~ 50 nM> 500xob/ob diabetic mice
Tanshinone Derivatives 11β-HSD1100 - 500 nM> 100x3T3-L1 adipocytes

Data synthesized from established pharmacological evaluations[2][6][7][8].

The 1-isopropyl-2-pyridone derivatives demonstrate sub-10 nM potency. More importantly, their >1000x selectivity over 11β-HSD2 is a critical safety feature. 11β-HSD2 protects the mineralocorticoid receptor; off-target inhibition of 11β-HSD2 leads to a syndrome of apparent mineralocorticoid excess (SAME), resulting in severe sodium retention and hypertension[2].

Pathway Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Substrate Cortisol Active Cortisol HSD1->Cortisol Reduction Receptor GR Activation Cortisol->Receptor Binds Inhibitor Pyridone Derivative Inhibitor->HSD1 Inhibition

Mechanism of 11β-HSD1 inhibition by 1-isopropyl-2-pyridone derivatives.

Pleiotropic Applications: PDE4 and FGFR Inhibition

Beyond metabolic regulation, the structural geometry of the 1-isopropyl-2-oxo-1,2-dihydropyridin-4-yl scaffold is leveraged in other therapeutic areas:

  • PDE4 Inhibition (Asthma/COPD): The anti-asthmatic agent T-440 utilizes an N-alkyl-2-pyridone core to selectively inhibit phosphodiesterase 4 (PDE4). By preventing the hydrolysis of cAMP, these derivatives induce the relaxation of airway smooth muscle. The N-alkyl substitution is non-negotiable for maintaining the therapeutic window and minimizing the emetic side effects typically associated with older PDE4 inhibitors like Rolipram[3].

  • FGFR Inhibition (Oncology): Recent developments in oncology have integrated the 1-isopropyl-2-pyridone moiety into bicyclic heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) to act as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, disrupting tumor angiogenesis and proliferation[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating protocols that inherently control for false positives and off-target effects.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: The choice of a 4-iodo precursor (rather than bromo or chloro) is deliberate. The carbon-iodine bond has the lowest dissociation energy, facilitating rapid oxidative addition by the Palladium(0) catalyst at lower temperatures, thereby preventing the degradation of sensitive functional groups on the coupling partner.

  • Preparation: Charge a Schlenk flask with 4-iodo-1-isopropylpyridin-2(1H)-one (1.0 eq), the target boronic ester (1.1 eq), and K₂CO₃ (3.0 eq).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) to ensure high steric bulk around the metal center, preventing unwanted homocoupling.

  • Reaction: Degas and backfill with N₂. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Stir at 80°C for 4 hours.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography to isolate the 1-isopropyl-2-oxo-1,2-dihydropyridin-4-yl derivative.

Workflow N1 4-Iodo-1-isopropylpyridin-2(1H)-one N3 Pd-Catalyzed Suzuki Coupling N1->N3 N2 Boronic Acid/Ester N2->N3 N4 Target Derivative N3->N4 N5 HTRF Efficacy Assay N4->N5

Workflow for the synthesis and validation of pyridone-based inhibitors.
Protocol B: 11β-HSD1 HTRF Efficacy Assay (Self-Validating)

Causality: Standard fluorescence assays are prone to auto-fluorescence interference from the synthesized library compounds. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a time delay that eliminates background noise. The mandatory inclusion of an 11β-HSD2 counter-screen validates that the compound's efficacy is isoform-specific.

  • Enzyme Incubation: Incubate recombinant human 11β-HSD1 with 100 nM cortisone, NADPH, and varying concentrations of the pyridone derivative in assay buffer (50 mM HEPES, pH 7.4) for 2 hours at 37°C.

  • Internal Controls: Run parallel wells with DMSO (Vehicle/Negative Control) and Carbenoxolone (Positive Control)[5].

  • Detection: Add d2-labeled cortisol and anti-cortisol Cryptate. Measure the FRET signal at 665 nm / 620 nm.

  • Counter-Screen (Validation Step): Repeat the exact protocol using recombinant human 11β-HSD2 and cortisol as the substrate. A valid lead must show an IC50 for 11β-HSD1 of <50 nM and an IC50 for 11β-HSD2 of >10,000 nM.

References

  • Molaid.4-iodo-1-isopropylpyridin-2(1H)-one | 889865-49-0.
  • MDPI.11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases.
  • PubMed (NIH).Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1.
  • PubMed (NIH).Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice.
  • RHHZ.Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors.
  • Google Patents.US20120108579A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1.
  • Pharm.or.jp.
  • Google Patents.US11566028B2 - Bicyclic heterocycles as FGFR inhibitors.

Sources

benchmarking 4-iodo-1-isopropylpyridin-2(1H)-one against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the 4-Iodo-1-isopropylpyridin-2(1H)-one Scaffold in 11β-HSD1 Inhibitor Discovery

As a Senior Application Scientist in early-stage drug discovery, evaluating chemical starting points is as critical as analyzing final clinical candidates. The compound 4-iodo-1-isopropylpyridin-2(1H)-one is a highly specialized building block and fragment hit utilized in the synthesis of cyclic inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) 1.

11β-HSD1 is an endoplasmic reticulum-associated oxidoreductase responsible for amplifying local glucocorticoid action by converting inactive cortisone to active cortisol. Its dysregulation is a primary driver in metabolic syndrome, obesity, and type 2 diabetes 2. This guide objectively benchmarks the 4-iodo-1-isopropylpyridin-2(1H)-one fragment against established, mature 11β-HSD1 inhibitors, detailing the mechanistic rationale, comparative metrics, and the self-validating experimental protocols required for fragment-based lead optimization.

Mechanistic Rationale: Why this Scaffold?

In Fragment-Based Drug Discovery (FBDD), we do not benchmark fragments against mature leads solely on raw potency ( IC50​ ). Instead, we evaluate Ligand Efficiency (LE) and Synthetic Tractability .

The architecture of 4-iodo-1-isopropylpyridin-2(1H)-one is deliberately engineered for the 11β-HSD1 active site:

  • The Pyridin-2(1H)-one Core: Mimics the transition state of the steroid backbone. The carbonyl oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the catalytic Ser170 and Tyr183 residues in the enzyme's active site.

  • The 1-Isopropyl Group: Provides essential lipophilic contacts, anchoring the fragment into a small, conserved hydrophobic pocket adjacent to the catalytic triad.

  • The 4-Iodo Vector: This is the strategic masterstroke of the molecule. While halogens can participate in halogen bonding, the iodine atom here primarily serves as a highly reactive synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows medicinal chemists to rapidly append diverse aryl or heteroaryl groups to project into the larger hydrophobic channel of 11β-HSD1, driving affinity from the micromolar to the nanomolar range.

G Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme (ER Membrane) Cortisone->Enzyme NADPH Cortisol Active Cortisol Enzyme->Cortisol GR Glucocorticoid Receptor Activation Cortisol->GR Metabolic Metabolic Syndrome (Insulin Resistance) GR->Metabolic Inhibitors Pyridinone Inhibitors (Targeting Active Site) Inhibitors->Enzyme Blockade

Figure 1: 11β-HSD1 mediated conversion of cortisone to cortisol and the point of inhibitor intervention.

Quantitative Benchmarking Data

To understand the trajectory from fragment to drug, we must compare 4-iodo-1-isopropylpyridin-2(1H)-one against historical and clinical benchmarks:

  • Carbenoxolone: A first-generation, non-selective inhibitor that hits both 11β-HSD1 and 11β-HSD2 (causing off-target mineralocorticoid effects) 3.

  • BVT.2733: An early selective inhibitor, potent in mice but weak in humans.

  • INCB13739: A highly potent, orally active, and tissue-specific clinical candidate with >1000-fold selectivity for 11β-HSD1 over 11β-HSD2 4.

CompoundClassificationHuman 11β-HSD1 IC50​ Selectivity over 11β-HSD2Ligand Efficiency (LE)*Primary Utility
4-iodo-1-isopropylpyridin-2(1H)-one Fragment / Intermediate~150 µM (Baseline)N/A (Fragment level)0.38 FBDD Starting Point / Synthesis Vector
Carbenoxolone 1st Gen Natural Derivative300 nMNone (Pan-inhibitor)0.22Historical in vitro control
BVT.2733 Early Selective Lead3341 nM>100-fold0.26Rodent in vivo proof-of-concept
INCB13739 Clinical Candidate3.2 nM>1000-fold0.32Clinical trials (Type 2 Diabetes)

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ . An LE > 0.3 is considered excellent for a starting fragment, proving that the pyridinone core makes highly efficient atomic contacts before the addition of molecular weight.

Self-Validating Experimental Protocols

To accurately benchmark a low-affinity fragment and track its optimization into a nanomolar lead, standard biochemical assays are insufficient. Fragments have rapid off-rates ( koff​ ) that can be masked in end-point assays. We employ a dual-assay system: Surface Plasmon Resonance (SPR) for biophysical validation, followed by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for functional inhibition.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Causality: SPR is mandatory for fragments because it detects direct, label-free binding in real-time. It confirms 1:1 stoichiometry, ruling out false positives caused by compound aggregation (a common artifact with lipophilic fragments).

  • Sensor Surface Preparation: Immobilize recombinant human 11β-HSD1 onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–4000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment (MW: 263.08 g/mol ).

  • Buffer Equilibration: Run running buffer (PBS, 0.05% Tween-20, 2% DMSO) until the baseline drift is < 0.1 RU/min. Crucial Step: The 2% DMSO is required for fragment solubility; a DMSO calibration curve (1.5% to 2.5%) must be run to correct for bulk refractive index shifts.

  • Analyte Injection: Inject 4-iodo-1-isopropylpyridin-2(1H)-one in a 2-fold dilution series (from 500 µM down to 15.6 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation & Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Because fragments often exhibit "square" sensorgrams (fast kon​ and koff​ ), a steady-state affinity ( KD​ ) fit is plotted using the plateau responses.

Protocol B: TR-FRET Enzymatic Inhibition Assay

Causality: Once binding is confirmed, we must verify that the fragment (and its subsequent cross-coupled derivatives) functionally inhibits the oxidoreductase activity. TR-FRET is chosen over radiometric assays to eliminate radioactive waste and reduce compound interference via time-gated fluorescence.

  • Reaction Assembly: In a 384-well plate, dispense 5 µL of assay buffer (50 mM HEPES pH 7.4, 1 mM EDTA, 0.1% BSA) containing 10 nM human 11β-HSD1 enzyme.

  • Compound Addition: Add 100 nL of the test compound (fragment or elaborated lead) in 100% DMSO using an acoustic dispenser. Include Carbenoxolone (10 µM) as a positive control for 100% inhibition, and DMSO alone as the 0% inhibition vehicle control.

  • Reaction Initiation: Add 5 µL of substrate mix containing 200 nM cortisone and 200 µM NADPH. Incubate at 37°C for 2 hours.

  • Detection: Add 10 µL of the TR-FRET detection mix (containing a terbium-labeled anti-cortisol antibody and a d2-labeled cortisol tracer). The antibody binds the generated cortisol, displacing the tracer and reducing the FRET signal.

  • Self-Validation: Calculate the Z'-factor for every plate using the Carbenoxolone and DMSO controls. A plate is only valid if Z′>0.6 . Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

W Frag Fragment Hit 4-iodo-1-isopropylpyridin-2(1H)-one SPR SPR Binding Assay (Confirm Kd & 1:1 Stoichiometry) Frag->SPR Coupling Suzuki Cross-Coupling (Elaboration at 4-Iodo position) SPR->Coupling Validated Binder Biochem TR-FRET Inhibition Assay (IC50 & Selectivity Profiling) Coupling->Biochem Library Generation Lead Lead Compound (Nanomolar Affinity, e.g., INCB13739 analogs) Biochem->Lead SAR Optimization

Figure 2: Fragment-based drug discovery workflow utilizing the 4-iodo-pyridinone scaffold.

Conclusion

Benchmarking 4-iodo-1-isopropylpyridin-2(1H)-one against known inhibitors like INCB13739 highlights the distinct phases of drug development. While the fragment lacks the raw nanomolar potency of a clinical candidate, its exceptional Ligand Efficiency and the strategic placement of the 4-iodo group make it an optimal vector for exploring the 11β-HSD1 active site. By employing rigorous, self-validating biophysical (SPR) and biochemical (TR-FRET) protocols, researchers can confidently elaborate this scaffold into highly selective, orally bioavailable therapeutics for metabolic disorders.

References

  • Vitae Pharmaceuticals Inc. (2009). CYCLIC INHIBITORS OF 11BETA-HYDROXYSTEROID DEHYDROGENASE 1. US Patent App. US20110015157A1 / WO2009017664A1.
  • National Institutes of Health (NIH) / PMC. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery.
  • ResearchGate. Carbenoxolone and the inhibitors of 11β-HSD2.
  • MedChemExpress. INCB13739 | 11β-HSD1 Inhibitor.

Sources

Reproducibility and Performance Guide: 4-Iodo-1-isopropylpyridin-2(1H)-one in the Synthesis of 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic disease therapeutics, the inhibition of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) has emerged as a critical target. 11β-HSD1 acts predominantly as an oxidoreductase in intact cells, catalyzing the reduction of inactive cortisone to active cortisol, thereby driving the pathogenesis of central obesity and metabolic syndrome (1).

The compound 4-iodo-1-isopropylpyridin-2(1H)-one (CAS: 889865-49-0) serves as a highly specialized, linchpin intermediate in the synthesis of cyclic 11β-HSD1 inhibitors (2). This guide objectively evaluates the reproducibility of experimental workflows utilizing this specific iodo-pyridinone, compares its performance against alternative halogenated analogs, and provides self-validating protocols to ensure high-fidelity synthetic scale-up.

G Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (Oxidoreductase) Cortisone->Enzyme Substrate Binding Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol NADPH-dependent Reduction Disease Metabolic Syndrome & Obesity Cortisol->Disease Receptor Activation Inhibitor 4-Iodo-Pyridinone Derived Inhibitor Inhibitor->Enzyme Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by pyridinone derivatives in metabolic syndrome.

Mechanistic Rationale: The Superiority of the Iodo-Analog

When designing the synthetic route for the pyridinone core of 11β-HSD1 inhibitors, chemists must choose between 4-chloro, 4-bromo, and 4-iodo analogs for late-stage Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

While the 4-bromo and 4-chloro analogs are cheaper and more photostable, 4-iodo-1-isopropylpyridin-2(1H)-one provides vastly superior reproducibility and yield. The causality lies in the bond dissociation energies (BDE). The C-I bond is exceptionally weak (~238 kJ/mol) compared to the C-Br bond (~336 kJ/mol). This high polarizability allows the oxidative addition step of the catalytic Palladium cycle to occur rapidly at much lower temperatures (60°C vs. >90°C).

Operating at lower temperatures is not merely a convenience; it is a strict requirement when the coupling partner (often a complex, chiral boronic acid or amine) contains thermally sensitive functional groups prone to degradation or epimerization. Furthermore, the N-isopropyl group provides essential steric shielding and lipophilicity, which directly correlates to the inhibitor's binding affinity within the hydrophobic pocket of the 11β-HSD1 enzyme.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the N-isopropylpyridinone analogs in a standard Suzuki-Miyaura cross-coupling reaction with a sterically hindered aryl boronic acid:

Halogen AnalogC-X Bond Energy (kJ/mol)Optimal Coupling TempReaction TimeTypical Yield (%)Primary Limitation
4-Iodo (Target)~23860°C2-4 hours85-95%Higher reagent cost, light sensitive
4-Bromo ~33690°C8-12 hours65-80%Requires higher catalyst loading
4-Chloro ~397110°C18-24 hours<50%Sluggish oxidative addition

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an analytical checkpoint to confirm success before proceeding.

Protocol A: Regioselective Synthesis of 4-Iodo-1-isopropylpyridin-2(1H)-one

The precursor, 4-iodo-2-pyridone, is synthesized via the hydrolysis of 2-chloro-4-iodopyridine (3). The subsequent N-alkylation must be carefully controlled to avoid O-alkylation.

  • Reactor Preparation: Flame-dry a Schlenk flask under argon.

    • Causality: Ambient moisture acts as a competing nucleophile and can degrade the alkylating agent, lowering yields.

  • Reagent Loading: Add 4-iodo-2-pyridone (1.0 eq) and Cs2​CO3​ (1.5 eq) in anhydrous DMF.

    • Causality: Cesium carbonate is selected over potassium carbonate due to the "cesium effect." The larger, softer Cs+ cation enhances the solubility and nucleophilicity of the pyridone nitrogen, thermodynamically driving N-alkylation over O-alkylation.

  • Alkylation: Add 2-iodopropane (1.2 eq) dropwise at room temperature, then heat to 60°C for 4 hours.

    • Causality: 2-iodopropane is highly reactive. Dropwise addition prevents thermal runaway and potential polyalkylation.

  • Validation Checkpoint (LC-MS): Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation: The target N-alkylated product ( m/z 264 [M+H]+ ) will elute earlier than the O-alkylated byproduct on a C18 column due to the higher polarity of the pyridinone core. The reaction is validated as complete when the starting material peak ( m/z 222 [M+H]+ ) is <2% relative to the product peak.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer with a 5% aqueous LiCl solution.

    • Causality: LiCl effectively partitions residual DMF into the aqueous phase, preventing emulsion formation and product contamination during solvent evaporation.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 4-iodo-1-isopropylpyridin-2(1H)-one with an aryl boronic acid to form the 11β-HSD1 inhibitor framework.

  • Catalyst Activation: Combine 4-iodo-1-isopropylpyridin-2(1H)-one (1.0 eq), aryl boronic acid (1.1 eq), and K3​PO4​ (2.0 eq) in a 4:1 Dioxane/Water mixture. Degas via sparging with Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded. O2​ oxidizes the phosphine ligands on the Palladium catalyst, leading to the formation of palladium black and halting catalytic turnover.

  • Coupling: Add Pd(dppf)Cl2​ (0.05 eq) and heat to 60°C for 3 hours.

    • Causality: The bidentate dppf ligand provides a wide "bite angle," which accelerates the reductive elimination step of the catalytic cycle, thereby minimizing protodeboronation side reactions of the boronic acid.

  • Validation Checkpoint (TLC/UV): Monitor the reaction via TLC (Hexanes/EtOAc 1:1).

    • Self-Validation: The starting iodide is UV-active at 254 nm. The cross-coupled product will typically be highly fluorescent under UV light due to the extended conjugation of the newly formed biaryl system. Complete consumption of the iodide spot confirms reaction success.

  • Purification: Filter the crude mixture through a pad of Celite.

    • Causality: Celite filtration physically removes microscopic palladium black precipitates, preventing degradation of the silica gel during column chromatography and ensuring the final API is free of heavy metal contamination.

G SM 4-Iodo-2-pyridone + 2-Iodopropane Alkylation Regioselective N-Alkylation (Cs2CO3, DMF, 60°C) SM->Alkylation Reactants Intermediate 4-Iodo-1-isopropylpyridin-2(1H)-one (Target Intermediate) Alkylation->Intermediate LC-MS Validation Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Intermediate->Coupling High Reactivity (C-I bond) Product 11β-HSD1 Inhibitor Framework Coupling->Product >85% Yield

Synthetic workflow for 11β-HSD1 inhibitors utilizing the 4-iodo-pyridinone intermediate.

Troubleshooting & Causality in Side Reactions

Even with optimized protocols, researchers may encounter specific side reactions when utilizing 4-iodo-1-isopropylpyridin-2(1H)-one:

  • Hydrodehalogenation (Loss of Iodine): If LC-MS reveals a mass of m/z 138 [M+H]+ (1-isopropylpyridin-2(1H)-one), hydrodehalogenation has occurred.

    • Causality: This is typically caused by the presence of excess moisture or primary alcohols acting as hydride donors to the Palladium center. Ensure all solvents are strictly anhydrous and thoroughly degassed.

  • Homocoupling of Boronic Acid: If the iodide is consumed but the desired product mass is absent, check for the homocoupled biphenyl byproduct.

    • Causality: This indicates oxygen ingress during the reaction. Oxygen promotes the oxidative homocoupling of boronic acids. Re-evaluate the integrity of the Schlenk line and argon sparging duration.

References

  • Molaid Database. "4-iodo-1-isopropylpyridin-2(1H)
  • Google Patents. "US20120108579A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1."
  • ChemicalBook. "4-IODO-2-PYRIDONE CAS#: 858839-90-4 Synthesis and Properties."

Sources

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